5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,11-dihydrobenzo[c][1,5]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGIBJWUMUWIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454644 | |
| Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-74-7 | |
| Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of 5,11-Dihydrodibenzo[b,e]oxazepine
This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine. It is intended for researchers, scientists, and drug development professionals working with this heterocyclic scaffold. This document summarizes key data, outlines a representative synthetic protocol, and visualizes relevant biological signaling pathways.
Core Structure and Physicochemical Properties
5,11-Dihydrodibenzo[b,e]oxazepine is a tricyclic heterocyclic compound with the molecular formula C₁₃H₁₁NO.[1] Its structure consists of a central seven-membered oxazepine ring fused to two benzene rings. This core scaffold is a key structural motif in a variety of pharmacologically active compounds.
Physical and Chemical Properties
The basic physicochemical properties of 5,11-Dihydrodibenzo[b,e]oxazepine are summarized in the table below. It is typically a colorless crystalline solid with limited solubility in common solvents.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 197.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless crystalline solid | ChemShuttle |
| Solubility | Limited solubility in common solvents | ChemShuttle |
| CAS Number | 3433-74-7 | --INVALID-LINK-- |
Spectroscopic Data (Representative for Derivatives)
The following tables summarize representative spectroscopic data for derivatives of the dibenzo[b,e]oxazepine core. This data can be used as a reference for the characterization of new compounds based on this scaffold.
¹H NMR (Proton Nuclear Magnetic Resonance) Data for a Dibenz[b,f][1][2]oxazepin-11(10H)-one Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.71 | br s | 1H | NH |
| 7.98-7.87 | m | 4H | Aromatic CH |
| 7.79 | dd | 1H | Aromatic CH |
| 7.67-7.62 | m | 1H | Aromatic CH |
| 7.49 | d | 1H | Aromatic CH |
| 7.41-7.32 | m | 2H | Aromatic CH |
| 7.26-7.21 | m | 2H | Aromatic CH |
Solvent: d6-DMSO, Frequency: 400 MHz
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for a Dibenz[b,f][1][2]oxazepin-11(10H)-one Derivative
| Chemical Shift (δ) ppm | Assignment |
| 166.8, 165.7 | C=O |
| 158.6, 149.8, 134.7, 134.6, 131.6, 131.5, 129.3, 125.7, 125.6, 124.3, 123.5, 121.7, 120.6, 120.5 | Aromatic C |
Solvent: d6-DMSO, Frequency: 125 MHz
IR (Infrared) Spectroscopy Data
Characteristic IR absorption bands for the dibenzo[b,e]oxazepine scaffold and its derivatives include:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H stretch (for the dihydro form) |
| 3000-3100 | Aromatic C-H stretch |
| 1600-1650 | C=C aromatic ring stretch |
| 1200-1300 | C-O stretch |
| 1100-1200 | C-N stretch |
Mass Spectrometry (MS) Data
The mass spectrum of 5,11-Dihydrodibenzo[b,e]oxazepine would be expected to show a molecular ion peak [M]⁺ at m/z = 197. Fragmentation patterns would likely involve the loss of fragments from the central oxazepine ring.
Synthesis of the Dibenzo[b,e]oxazepine Core
Several synthetic strategies have been developed for the construction of the dibenzo[b,e]oxazepine ring system. One common approach involves the cyclization of a suitably substituted diaryl ether or amine.
Representative Experimental Protocol: Synthesis of 8-Aminodibenz[b,f][1][3]oxazepin-11(10H)-one
This protocol describes the synthesis of a key intermediate which can be further modified.
Step 1: Synthesis of Methyl 2-(2,4-dinitrophenoxy)benzoate A mixture of 2,4-dinitrofluorobenzene, methyl salicylate, and cesium carbonate in DMF is heated. The product is isolated by filtration and recrystallization.
Step 2: Synthesis of Methyl 2-(2,4-diaminophenoxy)benzoate Methyl 2-(2,4-dinitrophenoxy)benzoate is hydrogenated over a palladium on carbon catalyst in ethanol. The product is isolated by filtration and evaporation of the solvent.
Step 3: Cyclization to 8-Aminodibenz[b,f][1][2]oxazepin-11(10H)-one A mixture of methyl 2-(2,4-diaminophenoxy)benzoate and methanesulfonic acid in xylenes is refluxed. The product is isolated by evaporation of the solvent and trituration with ethyl acetate.
Synthetic Workflow Diagram
Biological Significance and Signaling Pathways
Derivatives of 5,11-Dihydrodibenzo[b,e]oxazepine are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, making this scaffold a valuable starting point for the development of new therapeutics. Key targets include histamine, serotonin, and dopamine receptors.
Histamine H1 Receptor Signaling
Derivatives of dibenzo[b,e]oxazepine have been shown to act as antagonists at the histamine H1 receptor. The H1 receptor is coupled to a Gq protein.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is another important target for dibenzo[b,e]oxazepine derivatives. Similar to the H1 receptor, the 5-HT2A receptor is primarily coupled to a Gq protein.
References
The Dibenzoxazepine Scaffold: A Comprehensive Technical Guide to its Chemical Properties and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzoxazepine scaffold is a privileged tricyclic heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have led to the development of a diverse range of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core chemical properties of the dibenzoxazepine scaffold, including its synthesis, reactivity, and structure-activity relationships (SAR), with a focus on its utility in the development of therapeutic agents.
Chemical Properties of the Dibenzoxazepine Scaffold
The dibenzoxazepine core consists of a seven-membered oxazepine ring fused to two benzene rings. The numbering of the atoms in the ring system is crucial for the unambiguous identification of derivatives.
Synthesis of the Dibenzoxazepine Scaffold
A variety of synthetic strategies have been developed for the construction of the dibenzoxazepine ring system. These methods offer access to a wide range of substituted derivatives, allowing for the fine-tuning of their physicochemical and biological properties.
Table 1: Selected Synthetic Methods for Dibenzoxazepine Derivatives
| Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Condensation and Cyclization | o-aminophenol, o-chlorobenzaldehyde | 1. Condensation; 2. Salt formation; 3. Cyclization in DMSO at 120°C | 68-72 | [1] |
| Microwave-Assisted Synthesis | 2-chlorobenzaldehydes, 2-aminophenols | Basic conditions, microwave irradiation | Good | [2] |
| Isocyanide-Based Multicomponent Reaction | Dibenzoxazepine (as imine), gem-diactivated olefin, isocyanide | Solvent-free, 100°C, 2 hours | Up to 80 | [3][4] |
| Intramolecular Buchwald-Hartwig Coupling | 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol | Pd(OAc)₂, Xantphos, K₂CO₃, Toluene, 170°C, microwave, 8 hours | 52 | [5] |
Reactivity
The dibenzoxazepine scaffold exhibits reactivity characteristic of its constituent functional groups. The nitrogen atom in the oxazepine ring imparts weak basicity to the molecule.[4] The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The seven-membered ring can adopt different conformations, which can influence the biological activity of its derivatives.
Spectroscopic Characterization
The structural elucidation of dibenzoxazepine derivatives relies heavily on modern spectroscopic techniques.
Table 2: Spectroscopic Data for a Representative Pyrrole-fused Dibenzoxazepine Derivative (4h) [3]
| Technique | Key Data |
| ¹H NMR | δ = 0.67 (9H, s, t-butyl), 2.39 (3H, s, CH₃-phenyl), 3.42 (1H, s, NH), 7.10-7.99 (m, aromatic protons) |
| ¹³C NMR | δ = 158.3, 152.5, 134.7, 134.2, 133.9, 133.2, 130.8, 130.4, 129.2, 129.1, 129.0 128.9, 128.4, 127.4, 125.8, 122.6, 121.1, 120.6, 117.1 (Cₐᵣ), 91.1 (CN), 56.8, 29.4, 20.9 (Cₐₗᵢₚₕₐₜᵢ꜀) |
| IR (cm⁻¹) | 2213 (CN) |
| Mass Spec (m/z) | 419 [M]⁺ (Calculated for C₂₈H₂₅N₃O) |
Biological Activities and Structure-Activity Relationships (SAR)
Dibenzoxazepine derivatives have demonstrated a remarkable range of pharmacological activities, which are highly dependent on the nature and position of substituents on the tricyclic core.
Antipsychotic Activity
Loxapine, a well-known dibenzoxazepine derivative, is an antipsychotic medication used in the treatment of schizophrenia.[6][7] Its mechanism of action primarily involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8]
Table 3: Biological Activity of Selected Dibenzoxazepine Derivatives
| Compound | Biological Activity | Target(s) | IC₅₀/EC₅₀ | Reference |
| Loxapine | Antipsychotic | Dopamine D2, Serotonin 5-HT2A receptors | Ki = 6.6 nM (5-HT2A) | [9] |
| SW14 | Anti-intracellular Salmonella | Unknown | EC₅₀ = 0.24 µM (in RAW264.7 cells) | [10] |
| Spirooxindole-dibenzoxazepine hybrid | Mineralocorticoid Receptor Antagonist | Mineralocorticoid Receptor | Potent (exact values not specified) | [11] |
The structure-activity relationship for antipsychotic activity suggests that the piperazine side chain is crucial for dopamine receptor binding. Modifications to this side chain can modulate the affinity and selectivity for different dopamine and serotonin receptor subtypes.
Antibacterial Activity
Recent studies have explored the potential of dibenzoxazepine derivatives as antibacterial agents, particularly against intracellular pathogens. For instance, the loxapine derivative SW14 has shown potent activity against intracellular multidrug-resistant Salmonella typhimurium.[10] This suggests that the dibenzoxazepine scaffold can be a valuable starting point for the development of novel anti-infective agents.
Mineralocorticoid Receptor Antagonism
Dibenzoxazepine motifs have been incorporated into novel constructs that act as potent mineralocorticoid receptor (MR) antagonists.[11] These compounds have the potential for treating cardiovascular diseases such as hypertension and heart failure. The dibenzoxazepine portion of these molecules typically interacts with a hydrophobic region of the MR ligand-binding domain.
Experimental Protocols
General Procedure for Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines[3]
A mixture of dibenzoxazepine (acting as the imine component, 0.50 mmol), a gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol), and an isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol) is stirred under solvent-free conditions in an oil bath at 100 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel.
General Procedure for Intramolecular Buchwald-Hartwig Coupling[5]
A mixture of the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol substrate (1 equivalent), palladium acetate (0.1 equivalents), Xantphos (0.1 equivalents), and potassium carbonate (2 equivalents) in anhydrous toluene is subjected to microwave irradiation at 170 °C for 8 hours. After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Signaling Pathways
Dopamine D2 Receptor Antagonism by Loxapine
Loxapine exerts its antipsychotic effects by blocking the dopamine D2 receptor, thereby inhibiting downstream signaling cascades that are hyperactive in conditions like schizophrenia.
Mineralocorticoid Receptor Antagonism
Dibenzoxazepine-based antagonists block the action of aldosterone on the mineralocorticoid receptor, preventing the transcription of genes involved in sodium and water retention.
Conclusion
The dibenzoxazepine scaffold represents a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives continue to inspire the development of new therapeutic agents. Further exploration of the chemical space around this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for addressing unmet medical needs in areas such as neuropsychiatric disorders, infectious diseases, and cardiovascular conditions. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the dibenzoxazepine core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 9. Loxapine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. DOT Language | Graphviz [graphviz.org]
The Dawn of Atypicality: A Technical History of Dibenzoxazepine Compounds
An In-depth Guide for Researchers and Drug Development Professionals
The discovery of dibenzoxazepine compounds marked a pivotal moment in psychopharmacology, heralding the era of atypical antipsychotics. This technical guide delves into the history of their discovery, the evolution of their synthesis, and the foundational experimental work that elucidated their unique pharmacological profiles. We will explore the key compounds that defined this class, detail the experimental methodologies of the time, and visualize the complex signaling pathways they modulate.
From Serendipity to Rational Design: The Genesis of a New Class
The story of dibenzoxazepines is intrinsically linked to the broader narrative of antipsychotic drug discovery. Following the serendipitous discovery of chlorpromazine in the early 1950s, the pharmaceutical industry embarked on a quest to develop novel tricyclic compounds with improved efficacy and side-effect profiles.
The Birth of Clozapine: A Paradigm Shift
In 1958, scientists at the Swiss pharmaceutical company Wander AG, while synthesizing derivatives of the tricyclic antidepressant imipramine, created a novel compound: clozapine.[1] Initially, its pharmacological profile was considered "atypical" and even "defective" because it did not induce catalepsy in animal models, a hallmark of then-conventional neuroleptics.[2] This lack of extrapyramidal side effects (EPS) would later become the defining characteristic of its "atypical" nature.[2] The first synthesis of clozapine was reported in the late 1960s, with a key patent filed in 1960.[1][3]
Loxapine: A Close Relative with a Distinct Profile
Structurally very similar to clozapine, loxapine, a dibenzoxazepine, was developed around the same period.[4] While also a potent antipsychotic, it exhibited a higher propensity to cause EPS than clozapine, leading to its classification as a "typical" or first-generation antipsychotic, though some researchers have argued it behaves as an atypical agent.[5]
Synthesis of the Dibenzoxazepine Core
The synthesis of the dibenzoxazepine tricycle has evolved over time, but the early methods laid the groundwork for future analogue development.
Early Synthesis of Clozapine
The original synthesis of clozapine involved a multi-step process culminating in the formation of the dibenzo[b,e][6][7]diazepine core. A common route involved the Ullmann condensation of a halogenated nitroarene with an aminobenzoic acid, followed by reduction of the nitro group and subsequent cyclization to form the key lactam intermediate. This intermediate was then activated and reacted with N-methylpiperazine to yield clozapine.[8]
First Reported Synthesis of Loxapine
The synthesis of loxapine follows a similar logic, starting with the formation of a 2-(4-chlorophenoxy)aniline derivative. This is followed by acylation and then a cyclization reaction, often using a mixture of phosphorus oxychloride and phosphorus pentoxide, to form the dibenzoxazepine core. The final step involves the introduction of the N-methylpiperazine side chain.[9][10][11] A general commercial synthesis route is depicted in Figure 1.
Experimental Protocols
The characterization of these early compounds relied on a battery of in vivo and in vitro assays to determine their pharmacological activity and potential side effects.
Protocol 1: Dopamine D2 Receptor Binding Assay (ca. 1970s)
This protocol is a representative method for determining the affinity of a compound for the dopamine D2 receptor, a key target for antipsychotic drugs.
1. Membrane Preparation:
-
Male Wistar rats are sacrificed by decapitation.
-
The corpora striata are rapidly dissected, weighed, and homogenized in 50 mL of ice-cold 0.05 M Tris buffer (pH 7.7) using a Tekmar homogenizer.
-
The homogenate is centrifuged at 40,000 x g for 15 minutes.
-
The resulting pellet is re-homogenized in fresh buffer and centrifuged again.
-
The final pellet is resuspended in Tris buffer to a specific protein concentration.[6][12]
2. Binding Assay:
-
The assay is conducted in a total volume of 200 µL in 96-well filter plates.
-
The reaction mixture contains the membrane preparation, a radioligand such as [³H]-Spiroperidol (a D2 antagonist), and various concentrations of the test compound (e.g., dibenzoxazepine derivatives).
-
To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., 1 µM haloperidol) is added to a set of wells.
-
The plates are incubated for 60 minutes at room temperature.[13]
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and the radioactivity retained on the filters is counted using a liquid scintillation counter.[12]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibitory constant (Ki) of the test compound is determined from competitive binding curves using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.[14]
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay (ca. 1970s-1980s)
This protocol outlines a method to assess the affinity of compounds for the 5-HT2A receptor, another crucial target for atypical antipsychotics.
1. Membrane Preparation:
-
Membranes are prepared from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[15]
2. Binding Assay:
-
The assay is performed in a 96-well filter plate in a total volume of 200 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2).
-
The reaction mixture includes the membrane preparation, a specific radioligand such as [³H]-Ketanserin (a 5-HT2A antagonist) at a concentration of approximately 0.5 nM, and a range of concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).[16]
-
The plate is incubated for 60 minutes at room temperature.[16]
3. Filtration and Counting:
-
The assay is terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity is quantified using a scintillation counter.[13]
4. Data Analysis:
-
The Ki value is calculated using the Cheng-Prusoff equation as described for the D2 receptor binding assay.[14]
Protocol 3: Catalepsy Test in Rats
This in vivo assay was a standard method to predict the extrapyramidal side effect liability of antipsychotic compounds.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are used.
-
Animals are divided into groups and treated with either the test compound, a standard drug (e.g., haloperidol 0.2 mg/kg, i.p.), or vehicle.[6]
2. Bar Test Procedure:
-
At a set time after drug administration (e.g., 60 minutes), the rat's forepaws are gently placed on a horizontal bar elevated approximately 10-12 cm from the surface.[17][18]
-
The latency to remove both forepaws from the bar is measured with a stopwatch.[19]
-
A cut-off time (e.g., 30 seconds or longer) is typically used to define a cataleptic response.[17]
3. Data Analysis:
-
The duration of catalepsy is recorded for each animal.
-
The dose that produces catalepsy in 50% of the animals (ED50) can be calculated to compare the cataleptic potential of different compounds. A lack of catalepsy, as seen with clozapine, was a significant finding.[7]
Protocol 4: Apomorphine-Induced Stereotypy in Mice
This assay was used to assess the dopamine receptor blocking activity of potential antipsychotics.
1. Animal Preparation:
-
Male mice (e.g., CF-1 strain) are used.
-
Animals are pre-treated with the test compound or vehicle.[20]
2. Induction of Stereotypy:
-
After a specific pre-treatment time (e.g., 20 minutes), mice are injected with apomorphine (a dopamine agonist, e.g., 2.5 mg/kg, s.c.) to induce stereotyped behaviors such as sniffing, gnawing, and cage climbing.[21]
3. Behavioral Observation:
-
Following apomorphine administration, the animals are placed in individual wire mesh cages.
-
Stereotyped behavior is observed and scored at regular intervals (e.g., every 5 minutes for 20-30 minutes).[21] Scoring can involve rating the intensity of behaviors or simply recording the presence or absence of specific stereotypies like climbing.[20][22]
4. Data Analysis:
-
The ability of the test compound to antagonize the apomorphine-induced stereotypy is quantified.
-
The dose that inhibits the stereotyped behavior by 50% (ED50) is calculated to determine the compound's in vivo dopamine-blocking potency.[21]
Quantitative Pharmacological Data
The following table summarizes the receptor binding affinities (Ki values in nM) for key dibenzoxazepine compounds and related antipsychotics at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | H1 | M1 |
| Clozapine | 85 | 126 | 435 | 21 | 140 | 5.4 | 9.6 | 7 | 6.3 | 1.9 |
| Loxapine | 29 | <2 | >1000 | 12 | >1000 | <2 | 21 | 10 | 4.8 | 63 |
| Amoxapine | 43 | 16 | 130 | 4.5 | >1000 | 0.5 | 3.1 | 16 | 4.3 | 250 |
| Haloperidol | 220 | 1.2 | 0.7 | 5.1 | 3400 | 90 | 5000 | 12 | 1800 | >10000 |
| Olanzapine | 31 | 11 | 23 | 27 | 1900 | 4 | 11 | 19 | 7 | 27 |
Data compiled from various sources. Ki values can vary between studies depending on the experimental conditions.[22]
Visualizing the Mechanism: Signaling Pathways and Workflows
The unique clinical profile of dibenzoxazepines stems from their complex interactions with multiple neurotransmitter systems.
Dopamine D2 Receptor Signaling
Dibenzoxazepines, like other antipsychotics, antagonize the dopamine D2 receptor. This action is thought to be central to their efficacy in treating the positive symptoms of schizophrenia. The binding of dopamine to D2 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Antagonism of this receptor by dibenzoxazepines blocks this effect.
Caption: Dopamine D2 receptor signaling pathway and its antagonism by dibenzoxazepines.
Serotonin 5-HT2A Receptor Signaling
A key feature of atypical antipsychotics like clozapine, and to some extent loxapine, is their potent antagonism of the serotonin 5-HT2A receptor. This receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Antagonism of 5-HT2A receptors is thought to contribute to the reduced EPS liability and efficacy against negative symptoms.
Caption: Serotonin 5-HT2A receptor signaling and its blockade by dibenzoxazepines.
Experimental Workflow for Antipsychotic Drug Discovery (Mid-20th Century)
The process of discovering and characterizing new antipsychotic agents in the mid-20th century followed a logical, albeit less high-throughput, workflow compared to modern standards.
Caption: Experimental workflow for dibenzoxazepine antipsychotic discovery (ca. 1960s-1970s).
Conclusion
The discovery of dibenzoxazepine compounds, particularly clozapine, was a landmark achievement in medicinal chemistry and psychiatry. It challenged the prevailing dogma that antipsychotic efficacy was inextricably linked to extrapyramidal side effects and paved the way for the development of a new generation of "atypical" antipsychotics. The foundational synthetic methods and pharmacological screening protocols developed during this era not only brought these transformative medicines to patients but also laid the scientific groundwork for decades of subsequent research in neuropharmacology and drug discovery. The rich history of these compounds continues to inform the quest for safer and more effective treatments for severe mental illness.
References
- 1. A Brief History of Clozapine | Psychology Today New Zealand [psychologytoday.com]
- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 3. File:Clozapine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Assay in Summary_ki [ww.w.bindingdb.org]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalepsy test in rats [protocols.io]
- 20. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cpn.or.kr [cpn.or.kr]
- 22. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of 5,11-Dihydrodibenzo[b,e]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical characteristics of the heterocyclic compound 5,11-Dihydrodibenzo[b,e]oxazepine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted properties alongside experimental data from closely related analogues to offer a robust profile. Detailed, standardized experimental protocols for the determination of key physical and spectroscopic properties are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for professionals in drug development and chemical research who are working with or interested in the dibenzo[b,e]oxazepine scaffold.
Introduction
5,11-Dihydrodibenzo[b,e]oxazepine is a tricyclic heterocyclic compound that forms the core structure of various pharmacologically active molecules. A thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and for the prediction of its behavior in biological systems. This guide summarizes the known and predicted physicochemical properties and provides detailed methodologies for their experimental determination.
Physicochemical Properties
While specific experimental data for 5,11-Dihydrodibenzo[b,e]oxazepine is scarce in publicly available literature, a combination of predicted values and data from commercial suppliers provides a foundational understanding of its physical nature.
Table 1: Summary of Physical and Chemical Properties of 5,11-Dihydrodibenzo[b,e]oxazepine
| Property | Value/Description | Source/Method |
| Molecular Formula | C₁₃H₁₁NO | PubChem[1] |
| Molecular Weight | 197.23 g/mol | PubChem (Computed)[1] |
| Appearance | Colorless crystalline solid. | ChemShuttle |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 351.5 ± 32.0 °C | ChemicalBook (Predicted)[2] |
| Solubility | Limited solubility in common solvents. | ChemShuttle |
| pKa | 0.90 ± 0.20 | ChemicalBook (Predicted)[2] |
| XLogP3 | 3.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
Spectroscopic Data (Inferred)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of dibenzo[b,e]oxazepine derivatives consistently show characteristic signals for the aromatic protons and carbons of the tricyclic core. For 5,11-Dihydrodibenzo[b,e]oxazepine, one would expect:
-
¹H NMR: A complex multiplet pattern in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the eight protons on the two benzene rings. A singlet or broad singlet for the N-H proton, and a singlet for the CH₂ protons at the 11-position. The exact chemical shifts would be influenced by the solvent used.
-
¹³C NMR: Signals for the aromatic carbons, with those attached to the heteroatoms (oxygen and nitrogen) appearing at characteristic chemical shifts. The methylene carbon (C11) would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present:
-
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.
-
C-H Aromatic Stretch: Multiple sharp bands just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the CH₂ group.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Asymmetric Stretch: A strong band in the 1200-1250 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 197. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, leading to characteristic fragment ions that can help confirm the structure.
UV-Vis Spectroscopy
Aromatic compounds like 5,11-Dihydrodibenzo[b,e]oxazepine are expected to exhibit strong UV absorption due to π → π* transitions of the benzene rings. The UV-Vis spectrum, likely recorded in a solvent such as methanol or ethanol, would be expected to show one or more absorption maxima in the 200-400 nm range. For instance, UV-Vis spectra of pyrrole-fused dibenzoxazepine derivatives show an absorption range of 225-400 nm.[3]
Experimental Protocols
The following sections detail standard experimental procedures for determining the key physical characteristics of a solid organic compound like 5,11-Dihydrodibenzo[b,e]oxazepine.
Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.
Solubility Determination
Methodology (Gravimetric Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully filtered to remove any undissolved solid.
-
Analysis: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is evaporated, and the container with the residue is weighed again.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
UV-Vis Spectroscopy
Methodology:
-
Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Instrumentation: A calibrated UV-Vis spectrophotometer is used.
-
Procedure: A quartz cuvette is filled with the pure solvent to record a baseline (blank). The cuvette is then rinsed and filled with the sample solution.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are noted.
Infrared (IR) Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Procedure: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first.
-
Data Acquisition: The IR spectrum of the sample is then recorded. The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Mass Spectrometry (MS)
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure: A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.
-
Data Acquisition: In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of ion intensity versus m/z.
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the physical and spectroscopic characterization of 5,11-Dihydrodibenzo[b,e]oxazepine.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide has synthesized the available physical and spectroscopic information for 5,11-Dihydrodibenzo[b,e]oxazepine. While direct experimental data remains limited, the provided predicted values, inferred spectral characteristics from related compounds, and detailed standard operating procedures for experimental determination offer a comprehensive starting point for researchers. The presented workflow and protocols are intended to facilitate the accurate and thorough characterization of this important heterocyclic core, thereby supporting its potential development in medicinal chemistry and related scientific fields.
References
- 1. 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | C13H11NO | CID 11084798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3433-74-7 [amp.chemicalbook.com]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 5,11-Dihydrodibenzo[b,e]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Identifying Information
Spectroscopic Data
Obtaining a complete and verified set of experimental spectroscopic data for the unsubstituted 5,11-Dihydrodibenzo[b,e]oxazepine from publicly accessible sources is challenging. Much of the available literature focuses on substituted derivatives. The following tables provide a summary of representative spectroscopic data for a closely related analogue, which can be used as a reference for predicting the spectral characteristics of the parent compound.
Note: The following data is for a derivative and should be used as a reference with the understanding that shifts and fragmentation patterns will vary for the parent compound.
Table 1: Representative ¹H NMR Data of a Dibenzo[b,f][2][4]oxazepin-11(10H)-one Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Representative) |
| 10.71 | broad s | 1H | NH |
| 7.98–7.87 | m | 4H | Aromatic CH |
| 7.79 | dd | 1H | Aromatic CH |
| 7.67–7.62 | m | 1H | Aromatic CH |
| 7.49 | d | 1H | Aromatic CH |
| 7.41–7.32 | m | 2H | Aromatic CH |
| 7.26–7.21 | m | 2H | Aromatic CH |
Data obtained in d6-DMSO at 125 MHz.[2]
Table 2: Representative ¹³C NMR Data of a Dibenzo[b,f][2][4]oxazepin-11(10H)-one Derivative
| Chemical Shift (δ) ppm | Assignment (Representative) |
| 166.8 | C=O |
| 165.7 | C=O |
| 158.6 | Aromatic C-O |
| 149.8 | Aromatic C-N |
| 134.7 - 120.5 | Aromatic CH and Quaternary C |
Data obtained in d6-DMSO at 125 MHz.[2]
Table 3: Representative Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M]⁺ (Predicted for C₁₃H₁₁NO) |
| 196 | [M-H]⁺ |
| 168 | [M-CHO]⁺ or [M-NCH]⁺ |
Fragmentation patterns are predictive and will depend on the ionization method.
Table 4: Representative FT-IR Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3300-3400 | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 1600-1650 | C=C aromatic stretch |
| 1200-1300 | C-O stretch (ether) |
| 1100-1250 | C-N stretch |
Peak positions are approximate and can vary based on the sample preparation method.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a procedural basis for the characterization of 5,11-Dihydrodibenzo[b,e]oxazepine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of a Small Organic Molecule
-
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., a 30° or 90° pulse). Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method for a Solid Sample
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of any particulate matter by filtering it through a 0.22 µm syringe filter into a clean GC vial.
-
-
Instrumental Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a 30 m nonpolar column like DB-5ms).
-
A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300 °C) to elute all components.
-
The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each component.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel organic compound.
Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.
References
An In-depth Technical Guide on the Isomeric Forms of Dibenzoxazepine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the isomeric forms of dibenzoxazepine, a core heterocyclic scaffold in several centrally acting pharmaceuticals. We will explore the structural nuances between isomers, their resulting pharmacological and physicochemical properties, and the experimental methodologies used for their synthesis and evaluation. The primary focus will be on derivatives of the dibenzo[b,f][1]oxazepine scaffold, exemplified by the antipsychotic loxapine and its metabolite, the antidepressant amoxapine.
Core Dibenzoxazepine Structures
The term "dibenzoxazepine" refers to a tricyclic system where two benzene rings are fused to an oxazepine ring—a seven-membered ring containing one oxygen and one nitrogen atom. The arrangement of these heteroatoms and the fusion points of the benzene rings give rise to several constitutional isomers of the parent scaffold.[2] The most pharmacologically significant scaffold is dibenzo[b,f][1]oxazepine, which forms the core of drugs like loxapine.[3][4][5][6]
Isomerism in dibenzoxazepine derivatives is critical, as it dictates receptor selectivity and overall pharmacological profile. This can be seen in:
-
Positional Isomerism: The location of substituents on the dibenzoxazepine ring system significantly impacts activity. For example, the position of the chlorine atom in loxapine derivatives can toggle receptor selectivity and specificity between histamine H1, serotonin 5-HT2A, and other aminergic G protein-coupled receptors (GPCRs).[7][8]
-
Stereoisomerism: For derivatives with chiral centers, enantiomers can exhibit different binding affinities and functional activities at their target receptors.[8]
Comparative Analysis of Key Isomeric Derivatives: Loxapine and Amoxapine
Loxapine is a well-established antipsychotic drug belonging to the dibenzoxazepine class.[9] Its primary active metabolite, formed by N-demethylation, is amoxapine, which is itself marketed as a tricyclic antidepressant.[10][11] While not strict isomers (differing by a methyl group), their shared core and distinct clinical applications make them an excellent case study for understanding structure-activity relationships within this chemical class.
Loxapine and amoxapine share the same 8-chloro-dibenzo[b,f][1]oxazepine core. The sole difference is the substituent on the piperazine nitrogen: a methyl group in loxapine and a hydrogen atom in amoxapine.[12][13] This seemingly minor structural change leads to a significant divergence in their clinical use and receptor pharmacology.
The N-demethylation of loxapine to amoxapine alters its polarity and metabolic profile.
| Property | Loxapine | Amoxapine |
| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1]benzoxazepine[9] | 8-chloro-6-(piperazin-1-yl)benzo[b][1]benzoxazepine |
| Molecular Formula | C₁₈H₁₈ClN₃O[9] | C₁₇H₁₆ClN₃O |
| Molar Mass | 327.81 g/mol [9] | 313.78 g/mol |
| Primary Use | Antipsychotic (Schizophrenia)[9] | Antidepressant[10] |
| Metabolism | Metabolized to amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine via CYP1A2, CYP3A4, CYP2D6, etc.[13] | Metabolized to 8-hydroxyamoxapine. |
| Elimination Half-life | ~4 hours (oral)[9] | ~8 hours |
| Protein Binding | 96.8%[9] | ~90% |
The clinical differences between loxapine and amoxapine are rooted in their distinct affinities for various neurotransmitter receptors. Loxapine's profile, with potent dopamine D2 and serotonin 5-HT2A antagonism, is characteristic of many atypical antipsychotics.[13] Amoxapine retains some of this activity but exhibits a stronger relative effect on serotonin receptors.[14]
The following table summarizes their in vitro binding affinities (Ki values in nM). A lower Ki value indicates a stronger binding affinity.
| Receptor Target | Loxapine (Ki, nM) | Amoxapine (Ki, nM) | Primary Signaling Transducer |
| Dopamine Receptors | |||
| Dopamine D₁ | 12 - 29[15] | ~20-fold lower than Loxapine[14] | Gαs/olf |
| Dopamine D₂ | < 2[15] | High Affinity (<100)[14] | Gαi/o[16] |
| Dopamine D₄ | High Affinity[17] | Moderate Affinity | Gαi/o |
| Serotonin Receptors | |||
| Serotonin 5-HT₁A | > 1000[15] | Low Affinity[14] | Gαi/o |
| Serotonin 5-HT₂A | < 2[15] | High Affinity (<100)[14] | Gαq/11[1] |
| Serotonin 5-HT₂C | 12 - 29[15] | High Affinity[18] | Gαq/11 |
| Adrenergic Receptors | |||
| Adrenergic α₁ | High Affinity (<100)[14] | High Affinity (<100)[14] | Gαq/11 |
| Adrenergic α₂ | Moderate Affinity (<1000)[14] | Moderate Affinity (<1000)[14] | Gαi/o |
| Muscarinic Receptors | |||
| Muscarinic M₁ | Low Affinity (>1000)[14] | Low Affinity (>1000)[14] | Gαq/11[19][20] |
Data compiled from multiple sources.[1][14][15][16][17][18][19][20] Absolute values can vary based on experimental conditions.
Key Signaling Pathways
The therapeutic and adverse effects of dibenzoxazepine derivatives are mediated by their interaction with GPCRs, which triggers intracellular signaling cascades.
Antagonism of the D2R is a cornerstone of antipsychotic action. The canonical D2R pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates downstream effectors like Protein Kinase A (PKA). D2Rs can also signal through Gβγ subunits and β-arrestin-dependent pathways.[16][21]
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy Dibenz[b,f][1,4]oxazepine | 257-07-8 [smolecule.com]
- 5. Dibenz[b,f]][1,4]oxazepine [webbook.nist.gov]
- 6. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loxapine - Wikipedia [en.wikipedia.org]
- 10. Amoxapine - Wikipedia [en.wikipedia.org]
- 11. Amoxapine: a review of its pharmacology and efficacy in depressed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 21. Dopamine receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of 5,11-Dihydrodibenzo[b,e]oxazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5,11-Dihydrodibenzo[b,e]oxazepine. Due to the limited availability of direct quantitative solubility data for 5,11-Dihydrodibenzo[b,e]oxazepine, this guide utilizes data for the structurally similar and well-characterized compound, Oxcarbazepine, to provide reasonable estimations for formulation development and research purposes. It is important to note that while structurally analogous, the solubility of 5,11-Dihydrodibenzo[b,e]oxazepine may differ, and the provided data should be used as a reference point for experimental design.
Data Presentation: Estimated Solubility of a Structurally Related Compound (Oxcarbazepine)
The following table summarizes the mole fraction solubility of Oxcarbazepine in various organic solvents at different temperatures. This data can serve as a valuable starting point for solvent screening and formulation development of 5,11-Dihydrodibenzo[b,e]oxazepine.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻³) |
| Tetrahydrofuran | 288.15 | 2.25 |
| 293.15 | 2.51 | |
| 298.15 | 2.78 | |
| 303.15 | 2.99 | |
| 308.15 | 3.08 | |
| Acetone | 288.15 | 1.35 |
| 293.15 | 1.49 | |
| 298.15 | 1.63 | |
| 303.15 | 1.75 | |
| 308.15 | 1.82 | |
| Acetonitrile | 288.15 | 0.95 |
| 293.15 | 1.03 | |
| 298.15 | 1.11 | |
| 303.15 | 1.18 | |
| 308.15 | 1.22 | |
| Methanol | 288.15 | 0.89 |
| 293.15 | 0.95 | |
| 298.15 | 1.02 | |
| 303.15 | 1.07 | |
| 308.15 | 1.11 | |
| Ethanol | 288.15 | 0.49 |
| 293.15 | 0.52 | |
| 298.15 | 0.56 | |
| 303.15 | 0.59 | |
| 308.15 | 0.62 | |
| 1-Butanol | 288.15 | 0.48 |
| 293.15 | 0.51 | |
| 298.15 | 0.55 | |
| 303.15 | 0.59 | |
| 308.15 | 0.62 | |
| 1-Propanol | 288.15 | 0.48 |
| 293.15 | 0.52 | |
| 298.15 | 0.55 | |
| 303.15 | 0.59 | |
| 308.15 | 0.62 | |
| 2-Propanol | 288.15 | 0.33 |
| 293.15 | 0.35 | |
| 298.15 | 0.38 | |
| 303.15 | 0.40 | |
| 308.15 | 0.41 |
Note: This data is for Oxcarbazepine and is intended to be used as an estimate for the solubility of 5,11-Dihydrodibenzo[b,e]oxazepine.
Experimental Protocols: Determining Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method involves achieving a saturated solution in equilibrium with the solid drug.
Key Principles:
-
An excess amount of the solid compound is added to the solvent of interest.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The undissolved solid is separated from the saturated solution.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an excess amount of 5,11-Dihydrodibenzo[b,e]oxazepine into a suitable vessel (e.g., a glass vial or flask).
-
Add a precise volume of the desired solvent to the vessel.
-
Seal the vessel to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vessel in a constant temperature environment, such as a shaker bath or a thermostatically controlled incubator.
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
Separate the solid phase from the liquid phase. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a suitable membrane filter (e.g., 0.22 µm) that does not adsorb the solute.
-
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5,11-Dihydrodibenzo[b,e]oxazepine using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectroscopy.
-
-
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Signaling Pathways and Logical Relationships
At present, there are no established signaling pathways directly involving the solubility of 5,11-Dihydrodibenzo[b,e]oxazepine to be visualized. The solubility of a compound is a fundamental physicochemical property and is not typically represented as a signaling pathway. Logical relationships in solubility studies primarily revolve around the impact of solvent properties (e.g., polarity, hydrogen bonding capacity) and temperature on the dissolution of the solute, as guided by thermodynamic principles. A diagram illustrating these relationships can be constructed as follows:
Caption: Key factors influencing the equilibrium solubility of a compound.
An In-depth Technical Guide to the Key Functional Groups of the Dibenzoxazepine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzoxazepine scaffold is a privileged tricyclic heterocyclic system that forms the core of numerous clinically significant psychoactive compounds. Its unique V-shaped, rigid structure provides an excellent platform for the strategic placement of functional groups to modulate interactions with various G-protein coupled receptors (GPCRs), particularly those implicated in the pathophysiology of schizophrenia and other central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the key functional groups commonly found on the dibenzoxazepine core, their influence on pharmacological activity, and the experimental methodologies used in their evaluation.
The Dibenzoxazepine Core: Structure and Key Positions for Functionalization
The dibenzoxazepine core consists of two benzene rings fused to a central seven-membered oxazepine ring. The numbering of the atoms in the ring system is crucial for understanding the structure-activity relationships (SAR) of its derivatives. The most clinically relevant dibenzoxazepine-based drugs, such as the atypical antipsychotic loxapine, are dibenz[b,f][1][2]oxazepines.
The key positions for the introduction of functional groups that significantly impact the pharmacological profile are:
-
Position C2: Substitution at this position on one of the benzene rings is common and dramatically influences receptor affinity and selectivity.
-
Position C11: This position on the oxazepine ring serves as the attachment point for a side chain, most commonly a piperazine ring, which is critical for antipsychotic activity.
-
The Piperazine Moiety: The terminal nitrogen of the piperazine side chain is a key site for substitution, which fine-tunes the compound's properties.
Key Functional Groups and Their Influence on Pharmacological Activity
The strategic placement of specific functional groups on the dibenzoxazepine core is a cornerstone of medicinal chemistry efforts to develop potent and selective antipsychotic agents. The following sections detail the roles of the most important functional groups.
The Chloro Group at C2
An electron-withdrawing group, most commonly a chlorine atom, at the C2 position of the dibenzoxazepine ring system is a hallmark of many potent antipsychotic drugs, including loxapine.
-
Role in Receptor Binding: The chloro group at C2 is crucial for high affinity to dopamine D2 and serotonin 5-HT2A receptors.[3] It is believed to engage in favorable interactions within the binding pockets of these receptors, potentially through halogen bonding or by influencing the overall electronic distribution of the tricyclic core. The trifluoromethyl group, another electron-withdrawing substituent, at the C2 position can also confer high potency.[4]
-
Influence on Selectivity: The position and nature of halogen substitution can modulate selectivity for different receptor subtypes. For example, different chlorine substitution patterns on the dibenzoxazepine core can toggle selectivity between histamine H1, H4, and serotonin 5-HT2A receptors.
The N-Methylpiperazine Side Chain at C11
A basic side chain at the C11 position is essential for the antipsychotic activity of dibenzoxazepine derivatives. The most common and effective side chain is an N-methylpiperazine moiety.
-
Interaction with Receptors: The basic nitrogen of the piperazine ring is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain of dopamine and serotonin receptors.[3] The N-methyl group on the terminal nitrogen of the piperazine ring is also important for optimal activity.
-
Physicochemical Properties: The piperazine group significantly increases the polarity and water solubility of the molecule, which is important for its pharmacokinetic properties. The basicity of the piperazine nitrogen (pKa) influences the degree of ionization at physiological pH, affecting absorption, distribution, and receptor binding.[5]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the receptor binding affinities (as pKi values, the negative logarithm of the inhibitory constant, Ki) for loxapine and related dibenzoxazepine derivatives at key receptors implicated in the treatment of schizophrenia. A higher pKi value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (pKi) of Loxapine
| Receptor | pKi |
| Dopamine D1 | 7.4 |
| Dopamine D2 | 8.2 |
| Dopamine D4 | 8.9 |
| Serotonin 5-HT2A | 8.8 |
| Histamine H1 | 8.1 |
Data compiled from multiple sources.
Table 2: Influence of Chloro Substitution on Receptor Affinity of 11-(4-Methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine Derivatives
| Compound | Substitution | hH1R pKi | hH4R pKi | h5-HT2AR pKi |
| 1 | 7-Chloro (VUF6884) | 8.11 | 7.55 | - |
| 2 | 3,7-Dichloro | 9.23 | - | 8.74 |
Data adapted from a study on the influence of chlorine substitution patterns.
Experimental Protocols
Synthesis of Loxapine
The synthesis of loxapine typically involves a multi-step process. A representative synthetic route is outlined below.
Experimental Workflow: Synthesis of Loxapine
Caption: A representative synthetic route for loxapine.
Detailed Protocol:
-
Acylation: 2-(4-Chlorophenoxy)aniline is acylated with ethyl chloroformate to yield N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline.[4]
-
Cyclization: The resulting compound undergoes intramolecular cyclization to form the tricyclic lactam, 2-chloro-11(10H)-dibenz[b,f][1][2]oxazepinone.[6]
-
Activation: The lactam is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to form the reactive intermediate, 2-chloro-11-chlorodibenz[b,f][1][2]oxazepine.[6]
-
Nucleophilic Substitution: Finally, a nucleophilic substitution reaction with N-methylpiperazine yields loxapine.[6]
Radioligand Binding Assay for Dopamine D2 Receptor
Radioligand binding assays are a fundamental in vitro method to determine the affinity of a compound for a specific receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor. The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (e.g., loxapine).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways of Dibenzoxazepine-Based Antipsychotics
Atypical antipsychotics like loxapine exert their therapeutic effects by modulating multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.
Dopamine D2 Receptor Antagonism
The antipsychotic effects of loxapine are largely attributed to its antagonism of D2 receptors in the mesolimbic pathway.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Loxapine blocks D2 receptor-mediated inhibition of adenylyl cyclase.
In the absence of loxapine, dopamine binds to and activates D2 receptors, which are coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. Loxapine acts as an antagonist, blocking dopamine from binding to the D2 receptor, thereby preventing this inhibitory signaling cascade.[7]
Serotonin 5-HT2A Receptor Antagonism
The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile and efficacy against the negative symptoms of schizophrenia.
Signaling Pathway: Serotonin 5-HT2A Receptor Antagonism
Caption: Loxapine blocks 5-HT2A receptor-mediated activation of phospholipase C.
Serotonin binding to 5-HT2A receptors activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Loxapine's antagonism at 5-HT2A receptors blocks this signaling pathway.[8] This is thought to indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[9]
Conclusion
The dibenzoxazepine core is a versatile scaffold in medicinal chemistry, and the strategic incorporation of key functional groups is paramount to achieving the desired pharmacological profile for the treatment of psychosis. The chloro group at C2 and the N-methylpiperazine side chain at C11 are critical for high-affinity binding to dopamine and serotonin receptors. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, continues to guide the development of novel dibenzoxazepine-based therapeutics with improved efficacy and safety profiles.
References
- 1. fiveable.me [fiveable.me]
- 2. Method for synthesizing loxapine - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Do They Work? :: Antipsychotic Drugs [mda06mh.webnode.page]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
molecular weight and formula of 5,11-Dihydrodibenzo[b,e]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
5,11-Dihydrodibenzo[b,e]oxazepine is a tricyclic heterocyclic compound with the molecular formula C₁₃H₁₁NO.[1] It forms the core structure for a class of compounds with diverse pharmacological activities. The molecular weight of this compound is 197.23 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | PubChem CID: 11084798[1] |
| Molecular Weight | 197.23 g/mol | PubChem CID: 11084798[1] |
| IUPAC Name | 5,11-dihydrodibenzo[b,e][2][3]oxazepine | PubChem CID: 11084798 |
| CAS Number | 3433-74-7 | PubChem CID: 11084798 |
Synthesis and Experimental Protocols
Modern approaches to constructing the dibenzo[b,f][2][3]oxazepine core, a closely related isomer, often utilize methods such as the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization.[5] Another approach involves the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines.
A generalized workflow for the synthesis of dibenzo[b,e]oxazepine derivatives is outlined below.
Biological Activity and Mechanism of Action
Derivatives of the 5,11-Dihydrodibenzo[b,e]oxazepine scaffold have been investigated for a range of central nervous system (CNS) activities, including potential use as anticonvulsant and psychotropic agents.[6][7] The mechanism of action for many of these derivatives is attributed to their ability to modulate the function of ion channels and G-protein coupled receptors (GPCRs).
Sodium Channel Blockade
A primary mechanism of action for several structurally related tricyclic compounds, such as carbamazepine and its derivatives, is the blockade of voltage-gated sodium channels.[2] This action inhibits the rapid firing of neurons, which is a key factor in the generation of seizures. It is plausible that 5,11-Dihydrodibenzo[b,e]oxazepine and its analogues share this property.
Interaction with G-Protein Coupled Receptors (GPCRs)
Studies on various dibenzo[b,e]oxepine derivatives have revealed interactions with several aminergic GPCRs, including histamine (H₁) and serotonin (5-HT₂ₐ) receptors.[8] The specific pharmacological profile is often dependent on the substitution pattern on the tricyclic core. This suggests that compounds based on the 5,11-Dihydrodibenzo[b,e]oxazepine scaffold could be tailored to achieve desired selectivity for different receptor subtypes.
The potential interaction of dibenzo[b,e]oxazepine derivatives with multiple receptor systems highlights their classification as "dirty drugs" in some cases, meaning they interact with multiple targets.[8] This can lead to a broad range of pharmacological effects, which can be either beneficial or result in side effects.
Conclusion
5,11-Dihydrodibenzo[b,e]oxazepine represents a valuable scaffold in medicinal chemistry, with its derivatives showing promise for the development of novel therapeutics targeting the central nervous system. Further research into the specific synthesis and pharmacological profiling of the parent compound and its novel analogues is warranted to fully elucidate their therapeutic potential and mechanisms of action. The versatility of this chemical structure allows for the fine-tuning of its interactions with various biological targets, offering opportunities for the design of more selective and efficacious drugs.
References
- 1. 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | C13H11NO | CID 11084798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 10,11-dihydrodibenz[b,f][l,4]oxazepine derivatives as potential anticonvulsant & psychotropic agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine from o-Aminophenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine, a tricyclic heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route commences with the readily available starting material, o-aminophenol, and proceeds through a three-step sequence involving an Ullmann condensation, an intramolecular cyclization, and a final reduction. This application note includes detailed experimental protocols for each synthetic step, a summary of expected yields and characterization data for the intermediates and the final product, and visual representations of the synthetic pathway and experimental workflow to aid in laboratory implementation.
Introduction
Dibenzo[b,e]oxazepine derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The rigid, three-dimensional structure of the dibenzo[b,e]oxazepine scaffold makes it an attractive template for the design of novel therapeutic agents. This document outlines a reliable and reproducible method for the synthesis of the parent compound, 5,11-Dihydrodibenzo[b,e]oxazepine, starting from o-aminophenol.
The described synthetic strategy is a three-step process:
-
Ullmann Condensation: The synthesis begins with a copper-catalyzed Ullmann condensation of o-aminophenol and 2-chlorobenzoic acid to yield the key intermediate, 2-(2-aminophenoxy)benzoic acid.
-
Intramolecular Cyclization: The intermediate is then subjected to an acid-catalyzed intramolecular cyclization to form the lactam, Dibenzo[b,e]oxazepin-11(5H)-one.
-
Reduction: Finally, the lactam is reduced using lithium aluminum hydride (LiAlH4) to afford the target molecule, 5,11-Dihydrodibenzo[b,e]oxazepine.
This document provides detailed, step-by-step protocols for each of these transformations, along with characterization data to aid in the identification and purification of the synthesized compounds.
Synthetic Pathway
The overall synthetic scheme for the preparation of 5,11-Dihydrodibenzo[b,e]oxazepine from o-aminophenol is depicted below.
Figure 1: Overall synthetic pathway for 5,11-Dihydrodibenzo[b,e]oxazepine.
Data Presentation
Table 1: Summary of Reactants, Intermediates, and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| o-Aminophenol | C₆H₇NO | 109.13 | Solid | 174 - 177 |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Solid | 138 - 140 |
| 2-(2-Aminophenoxy)benzoic Acid | C₁₃H₁₁NO₃ | 229.23 | Solid | 198 - 201 |
| Dibenzo[b,e]oxazepin-11(5H)-one | C₁₃H₉NO₂ | 211.22 | Solid | 210 - 213 |
| 5,11-Dihydrodibenzo[b,e]oxazepine | C₁₃H₁₁NO | 197.23 | Solid | 85 - 88 |
Table 2: Expected Yields for Each Synthetic Step
| Step | Product | Theoretical Yield (based on 10 mmol scale) | Expected Yield Range (%) |
| 1. Ullmann Condensation | 2-(2-Aminophenoxy)benzoic Acid | 2.29 g | 60 - 75% |
| 2. Intramolecular Cyclization | Dibenzo[b,e]oxazepin-11(5H)-one | 2.11 g | 70 - 85% |
| 3. Reduction | 5,11-Dihydrodibenzo[b,e]oxazepine | 1.97 g | 75 - 90% |
Experimental Protocols
Step 1: Synthesis of 2-(2-Aminophenoxy)benzoic Acid (Ullmann Condensation)
This protocol describes the copper-catalyzed synthesis of the diaryl ether intermediate.
Figure 2: Experimental workflow for the Ullmann condensation.
Materials:
-
o-Aminophenol (1.0 eq)
-
2-Chlorobenzoic acid (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-aminophenol, 2-chlorobenzoic acid, copper(I) iodide, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via a syringe.
-
Heat the reaction mixture to 140-150 °C and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the solid thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture to afford pure 2-(2-aminophenoxy)benzoic acid as a solid.
Characterization of 2-(2-Aminophenoxy)benzoic Acid:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (dd, 1H), 7.60 (td, 1H), 7.25 (dd, 1H), 7.10-6.90 (m, 4H), 6.80 (td, 1H), 6.65 (dd, 1H), 5.10 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 151.0, 142.5, 134.0, 132.5, 132.0, 125.0, 123.0, 121.5, 120.0, 118.0, 117.5, 115.0.
-
Melting Point: 198 - 201 °C.
Step 2: Synthesis of Dibenzo[b,e]oxazepin-11(5H)-one (Intramolecular Cyclization)
This protocol details the acid-catalyzed cyclization to form the lactam ring.
Materials:
-
2-(2-Aminophenoxy)benzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Procedure:
-
Place 2-(2-aminophenoxy)benzoic acid in a round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring at 130-140 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water and dry it under vacuum to yield Dibenzo[b,e]oxazepin-11(5H)-one.
Characterization of Dibenzo[b,e]oxazepin-11(5H)-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (dd, 1H), 8.05 (br s, 1H, NH), 7.60 (td, 1H), 7.40-7.20 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.0, 150.5, 140.0, 134.5, 134.0, 130.0, 129.0, 125.5, 124.0, 122.0, 121.0, 119.5, 118.0.
Step 3: Synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine (Reduction)
This protocol describes the reduction of the lactam to the final product.
References
Application Notes & Protocols: Multicomponent Reactions for the Synthesis of Dibenzoxazepines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibenzoxazepines are a class of heterocyclic compounds that form the core structure of various biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological properties, including antidepressant and antipsychotic activities, have made them a significant target in medicinal chemistry.[1][2][3] Traditional multi-step syntheses of these complex scaffolds can be time-consuming and inefficient. Multicomponent reactions (MCRs) offer a powerful and elegant alternative, enabling the rapid and efficient construction of complex molecules in a single synthetic operation.[4][5][6] This document provides detailed application notes and protocols for the synthesis of dibenzoxazepine derivatives using isocyanide-based multicomponent reactions.
I. Overview of Multicomponent Reactions for Dibenzoxazepine Synthesis
Isocyanide-based multicomponent reactions (I-MCRs) are particularly well-suited for the synthesis of diverse heterocyclic libraries due to their operational simplicity, high atom economy, and convergence.[2] Recent advancements have demonstrated the successful application of I-MCRs for the synthesis of novel pyrrole-fused dibenzoxazepine derivatives.[1][2] These reactions typically involve the one-pot combination of a cyclic imine (such as a dibenzoxazepine derivative), an isocyanide, and a gem-diactivated olefin or an acetylenedicarboxylate.[1][2]
Two key approaches are highlighted:
-
Three-Component Reaction (3-CR): This reaction involves a cyclic imine, an isocyanide, and a gem-diactivated olefin to yield pyrrole-fused dibenzoxazepines.[1][2]
-
Four-Component Reaction (4-CR) / Ugi-type Reaction: This approach utilizes a benzoxazepine imine, an acetylenedicarboxylate, and an isocyanide, proceeding through a Huisgens 1,4-dipole zwitterion intermediate.[1][2]
II. Experimental Protocols
A. General Protocol for the Three-Component Synthesis of Pyrrole-fused Dibenzoxazepines
This protocol is based on the work of Li et al. and describes a solvent- and catalyst-free method.[1][2]
Materials:
-
Dibenzoxazepine derivative (cyclic imine) (1.0 equiv)
-
Isocyanide (1.1 equiv)
-
Gem-diactivated olefin (e.g., 2-benzylidenemalononitrile) (1.1 equiv)
-
Round-bottom flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a clean, dry round-bottom flask, add the dibenzoxazepine derivative (0.50 mmol, 1.0 equiv), the gem-diactivated olefin (0.55 mmol, 1.1 equiv), and the isocyanide (0.55 mmol, 1.1 equiv).
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously under solvent-free conditions for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the desired pyrrole-fused dibenzoxazepine.
B. Gram-Scale Synthesis Protocol
To demonstrate the scalability of this methodology, a gram-scale synthesis can be performed.[1]
Procedure:
-
In a suitable round-bottom flask, combine the dibenzoxazepine derivative (3.0 mmol, 1.0 equiv), the gem-diactivated olefin (3.3 mmol, 1.1 equiv), and the isocyanide (3.3 mmol, 1.1 equiv).
-
Heat the mixture at 100 °C in an oil bath with stirring for 2 hours.
-
After cooling, purify the product via column chromatography to yield the final product. A significant increase in yield is often observed at a larger scale.[1]
III. Data Presentation
Table 1: Optimization of Reaction Conditions for the Three-Component Synthesis of Pyrrole-fused Dibenzoxazepine 4a[7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH2Cl2 | 40 | 24 | 23 |
| 2 | CHCl3 | 61 | 24 | 35 |
| 3 | CH3CN | 81 | 24 | 45 |
| 4 | EtOH | 78 | 24 | 56 |
| 5 | MeOH | 64 | 24 | 52 |
| 6 | THF | 66 | 24 | 41 |
| 7 | Dioxane | 101 | 24 | 38 |
| 8 | EtOAc | 77 | 24 | 22 |
| 9 | Toluene | 110 | 24 | 33 |
| 10 | solvent-free | 25 | 24 | 0 |
| 11 | solvent-free | 80 | 4 | 62 |
| 12 | solvent-free | 100 | 2 | 70 |
| 13 | solvent-free | 120 | 2 | 70 |
Reaction conditions: 2-benzylidenemalononitrile (0.55 mmol), cyclohexyl isocyanide (0.55 mmol), and dibenzoxazepine (0.50 mmol) were stirred in 2 mL of solvent or under solvent-free conditions.
Table 2: Substrate Scope for the Three-Component Synthesis of Pyrrole-fused Dibenzoxazepines[1][2]
| Product | R¹ | R² | R³ | Yield (%) |
| 4a | H | Ph | Cyclohexyl | 70 |
| 4b | Me | Ph | Cyclohexyl | 65 |
| 4c | OMe | Ph | Cyclohexyl | 62 |
| 4d | Cl | Ph | Cyclohexyl | 78 |
| 4e | NO₂ | Ph | Cyclohexyl | 85 |
| 4f | H | 4-Me-C₆H₄ | Cyclohexyl | 64 |
| 4g | H | 4-OMe-C₆H₄ | Cyclohexyl | 60 |
| 4h | H | 4-Cl-C₆H₄ | Cyclohexyl | 75 |
| 4i | H | 4-NO₂-C₆H₄ | Cyclohexyl | 82 |
| 4j | H | Naphthyl | Cyclohexyl | 73 |
| 4k | H | Ph | t-Butyl | 68 |
| 4l | H | Ph | Isopropyl | 67 |
Reactions were carried out using the corresponding substituted dibenzoxazepine, gem-diactivated olefin, and isocyanide under the optimized solvent-free conditions (100 °C, 2 h).
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for the three-component synthesis of pyrrole-fused dibenzoxazepines.
B. Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of pyrrole-fused dibenzoxazepines.
C. Signaling Pathway Context (Hypothetical)
Dibenzoxazepine derivatives, such as loxapine and amoxapine, are known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. Their therapeutic effects in treating psychosis and depression are believed to be mediated through the modulation of these signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a novel dibenzoxazepine derivative.
Caption: Hypothetical modulation of a neurotransmitter signaling pathway by a dibenzoxazepine.
V. Conclusion
Multicomponent reactions provide an exceptionally efficient and versatile platform for the synthesis of complex and biologically relevant dibenzoxazepine scaffolds. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel dibenzoxazepine derivatives for applications in drug discovery and development. The ability to rapidly generate diverse libraries of these compounds through MCRs will undoubtedly accelerate the identification of new therapeutic agents.
References
- 1. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in multicomponent reactions for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5,11-Dihydrodibenzo[b,e]oxazepine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,11-Dihydrodibenzo[b,e]oxazepine and its derivatives are an important class of heterocyclic compounds with a range of biological activities, making their accurate characterization crucial in pharmaceutical research and development.[1][2][3][4] This document provides detailed application notes and experimental protocols for the analytical characterization of 5,11-Dihydrodibenzo[b,e]oxazepine using various instrumental techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of 5,11-Dihydrodibenzo[b,e]oxazepine and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for this class of compounds.
Experimental Protocol:
A reverse phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the quantitative estimation of 5,11-Dihydrodibenzo[b,e]oxazepine.[5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[5]
-
Mobile Phase: A mixture of 0.1% ammonium hydroxide in water (adjusted to pH 5.0 with glacial acetic acid) and acetonitrile.[5] A gradient or isocratic elution can be optimized. For a starting point, an isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) can be used.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the 5,11-Dihydrodibenzo[b,e]oxazepine standard or sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 10 µg/mL).
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (Rt) | Compound-specific (e.g., ~7 min)[7] |
| Linearity (r²) | ≥ 0.999[5] |
| LOD | ~0.1 µg/mL[7] |
| LOQ | ~0.3 µg/mL[7] |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 5,11-Dihydrodibenzo[b,e]oxazepine, derivatization may be necessary to improve its thermal stability and chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C. It's important to note that some related compounds can degrade at high injector port temperatures, so this may need optimization.[8]
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-550.
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be performed to improve volatility and thermal stability.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate). If derivatization is performed, evaporate the solvent and add the derivatizing agent, then heat as required.
Data Presentation:
| Parameter | Expected Value |
| Molecular Ion Peak (M+) | m/z 197 |
| Key Fragmentation Ions | To be determined from the mass spectrum |
| Retention Time (Rt) | Dependent on the column and temperature program |
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 5,11-Dihydrodibenzo[b,e]oxazepine.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Data Presentation:
¹H NMR (400 MHz, CDCl₃) - Representative Data for a Dibenz[b,f][1][10]oxazepin-11(10H)-one derivative[11]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.88–6.92 | m | - | Aromatic Protons |
| 3.85 | s | 3H | OCH₃ |
| 3.59 | s | 3H | NCH₃ |
¹³C NMR (100 MHz, CDCl₃) - Representative Data for a Dibenz[b,f][1][10]oxazepin-11(10H)-one derivative[11]:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 166.7 - 114.3 | Aromatic and Carbonyl Carbons |
| 55.7 | OCH₃ Carbon |
| 37.0 | NCH₃ Carbon |
Note: The exact chemical shifts for 5,11-Dihydrodibenzo[b,e]oxazepine will need to be determined experimentally but will be in similar regions to the provided representative data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. For a solid sample, mix a small amount with dry KBr and press into a pellet.
-
Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (ether) |
| ~1300 | C-N stretch |
Note: These are expected absorption ranges. The exact wavenumbers should be determined from the experimental spectrum.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the compound.
Experimental Protocol:
-
Instrumentation: A DSC or TGA instrument.
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.
-
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point.
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the decomposition temperature.
Data Presentation:
| Parameter | Expected Value |
| Melting Point (DSC) | To be determined (e.g., a sharp endothermic peak) |
| Decomposition Temperature (TGA) | To be determined (onset of mass loss) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives [jmchemsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. faa.gov [faa.gov]
- 9. Gas chromatographic/mass spectrometric assays for oxcarbazepine and its main metabolites, 10-hydroxy-carbazepine and carbazepine-10,11-trans-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Dibenzoxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzoxazepines are a class of tricyclic compounds that form the structural core of several significant pharmaceutical agents, including the antipsychotic loxapine and the antidepressant amoxapine.[1] The precise characterization of these molecules is fundamental for drug discovery, development, quality control, and metabolism studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for the unambiguous identification and structural elucidation of these derivatives.[1] High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements to confirm elemental composition, while NMR spectroscopy reveals detailed information about the connectivity of atoms within the molecule.[1]
This document provides detailed application notes and experimental protocols for the analysis of dibenzoxazepine derivatives using both HRMS and NMR techniques.
High-Resolution Mass Spectrometry (HRMS) Analysis
Application Note: Exact Mass Confirmation and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of dibenzoxazepine derivatives, offering unparalleled accuracy and sensitivity for confirming elemental composition.[1] Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolution necessary to determine the exact mass of a molecule, which in turn allows for the confident assignment of its molecular formula.[1]
For dibenzoxazepine derivatives, HRMS is critical in:
-
Confirming Molecular Formula: Distinguishing between compounds with very similar nominal masses.
-
Identifying Metabolites: Analyzing samples from biological matrices (e.g., plasma, urine) to identify metabolic products.[1]
-
Structural Confirmation: Using data-dependent MS/MS (dd-MS²) to acquire fragmentation spectra, which provides clues about the molecule's structure.[1]
In drug discovery and development, a combination of HRMS for initial formula confirmation, followed by NMR for detailed structural elucidation, is a common and robust workflow.[1]
Quantitative Data: Exact Mass of Key Dibenzoxazepine Derivatives
The table below presents the theoretical exact masses for two prominent dibenzoxazepine derivatives. Experimental data from HRMS analysis should yield mass errors well within 5 ppm.[1]
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Loxapine | C₁₈H₁₈ClN₃O | 327.11384 |
| Amoxapine | C₁₇H₁₆ClN₃O | 313.09819 |
Table 1: Theoretical exact masses of loxapine and amoxapine. Data sourced from BenchChem[1].
Experimental Protocol: LC-HRMS Analysis of Dibenzoxazepine Derivatives
This protocol provides a generalized workflow for the analysis of dibenzoxazepine derivatives using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation
-
Standard Solutions:
-
Prepare a stock solution of the dibenzoxazepine derivative in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[1]
-
Perform serial dilutions to create working solutions with a final concentration range of 1-10 µg/mL for direct infusion or 10-1000 ng/mL for LC-HRMS analysis.[1]
-
-
Biological Matrix Samples (e.g., Plasma):
-
For metabolite analysis, perform a protein precipitation step to remove interferences.[1]
-
Add three volumes of cold acetonitrile to one volume of plasma.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.[1]
-
Collect the supernatant and dilute as needed for LC-HRMS analysis.[1]
-
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.2-0.4 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
3. Mass Spectrometry (MS) Conditions (Orbitrap Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 3.5 - 4.0 kV.[1]
-
Source Temperature: 300 - 350 °C.[1]
-
Sheath and Aux Gas Flow: Optimize based on instrument manufacturer's recommendations.[1]
-
Full Scan Resolution: 70,000 - 140,000 FWHM.[1]
-
Scan Range: m/z 100 - 1000.[1]
-
Data-Dependent MS/MS (dd-MS²): Acquire fragmentation spectra for the top 3-5 most intense ions in each full scan to aid in structural confirmation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Application Note: De Novo Structure Elucidation
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of molecules, providing comprehensive information on the connectivity and spatial arrangement of atoms.[1] For novel dibenzoxazepine derivatives, NMR is essential for unambiguously determining the chemical structure.
Key NMR experiments and their applications include:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For some derivatives, dynamic NMR (DNMR) studies at various temperatures can reveal conformational changes, such as the inversion of the seven-membered ring.[2][3][4]
-
¹³C NMR: Determines the number of non-equivalent carbons and provides information about their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.
While less sensitive than mass spectrometry, requiring a larger amount of pure sample, NMR provides a level of structural detail that is unmatched by other analytical techniques.[1]
Quantitative Data: Representative NMR Chemical Shifts
The chemical shifts of dibenzoxazepine derivatives can vary significantly based on substitution patterns. The following table provides a general guide to expected chemical shift ranges.
| Nucleus | Functional Group / Position | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons | 7.10 - 7.99 |
| ¹H | Aliphatic Protons (e.g., on side chains) | 2.39 - 5.84 |
| ¹H | NH Group | ~3.42 |
| ¹³C | Aromatic Carbons | 117.1 - 158.3 |
| ¹³C | Aliphatic Carbons | 20.9 - 56.8 |
Table 2: Representative ¹H and ¹³C NMR chemical shifts for dibenzoxazepine derivatives. Data compiled from a study on pyrrole-fused derivatives[3]. Note: Specific shifts are highly dependent on the exact molecular structure and solvent used.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[5]
-
Glassware and Tube Selection:
-
Sample Concentration:
-
Solvent Selection:
-
Use a deuterated solvent that fully dissolves the sample.[6] Common choices for dibenzoxazepine derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
The deuterated solvent provides the deuterium ("lock") signal for the spectrometer to maintain magnetic field stability.[6]
-
-
Preparation Steps:
-
Weigh the sample directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5 - 0.6 mL for a final volume of ~40 mm height in the tube).[8]
-
Vortex or gently agitate the vial until the sample is completely dissolved. The solution must be homogeneous and free of any solid particles.[7][9]
-
If any particulate matter remains, filter the solution into the NMR tube using a Pasteur pipette with a cotton wool plug.[7][8]
-
Carefully transfer the clear solution into the NMR tube and cap it securely.
-
Integrated Analytical Workflow
Application Note: A Complementary Approach
Mass spectrometry and NMR spectroscopy are highly complementary techniques that, when used together, provide a comprehensive characterization of dibenzoxazepine derivatives. The typical workflow involves using HRMS to quickly and sensitively determine the elemental composition from the exact mass. This molecular formula provides a crucial constraint for the subsequent, more time-consuming NMR analysis, which is then used to piece together the precise atomic connectivity and finalize the structural assignment.
Conclusion
The robust analysis of dibenzoxazepine derivatives relies heavily on the synergistic use of mass spectrometry and NMR spectroscopy. HRMS provides rapid and accurate determination of elemental formulas, a critical first step in identification. NMR spectroscopy delivers the detailed structural information necessary for complete characterization. The protocols and workflows outlined in this document serve as a foundational guide for researchers in pharmaceutical analysis, enabling confident and accurate characterization of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 5. organomation.com [organomation.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Application Notes and Protocols: 5,11-Dihydrodibenzo[b,e]oxazepine as a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,11-dihydrodibenzo[b,e]oxazepine tricycle is a recognized privileged scaffold in medicinal chemistry, forming the core structure of a variety of biologically active compounds. Its rigid, yet three-dimensional, structure provides a versatile framework for the strategic placement of functional groups, enabling interaction with a diverse range of biological targets. This has led to its successful application in the development of therapeutics for central nervous system (CNS) disorders, as well as in the burgeoning field of oncology.
These application notes provide an overview of the utility of the 5,11-dihydrodibenzo[b,e]oxazepine scaffold in drug discovery, with a focus on its application as a backbone for kinase inhibitors and anticonvulsant agents. Detailed protocols for the synthesis of exemplary compounds and their biological evaluation are provided to guide researchers in this promising area of drug development.
I. Applications in Oncology: Kinase Inhibitors
The dibenzoxazepine scaffold has been effectively utilized to generate potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy.
A. TNIK Inhibitors for Colorectal Cancer
Traf2- and Nck-interacting kinase (TNIK) is a key component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). Inhibition of TNIK presents a promising therapeutic strategy. Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, a related oxazepine scaffold, have been identified as potent and selective TNIK inhibitors.
Quantitative Data: SAR of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as TNIK Inhibitors
| Compound ID | R1 | R2 | TNIK IC50 (µM) |
| 1a | H | H | >10 |
| 21k | 3-pyridyl | 4-(dimethylamino)phenyl | 0.026 ± 0.008 |
| 21j | 4-pyridyl | 4-methoxyphenyl | 0.045 ± 0.012 |
| 21m | 2-pyridyl | 4-fluorophenyl | 0.089 ± 0.021 |
B. Chk1 Inhibitors for Cancer Therapy
Checkpoint kinase 1 (Chk1) is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and radiation. 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one derivatives, which share a similar tricyclic core, have been developed as potent Chk1 inhibitors.
Quantitative Data: SAR of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one Derivatives as Chk1 Inhibitors
| Compound ID | R | Chk1 IC50 (nM) |
| 46a | H | 500 |
| 46d | 3-methoxy-4-nitrophenyl | 5 |
| 46b | 4-methoxyphenyl | 25 |
| 46c | 4-fluorophenyl | 100 |
II. Applications in CNS Disorders: Anticonvulsant Agents
The 5,11-dihydrodibenzo[b,e]oxazepine scaffold is also a key feature in compounds with anticonvulsant properties, offering potential for the treatment of epilepsy.
A. Derivatives of 5,11-Dihydrodibenz[b,e]oxazepine-5-carboxamide
Analogues of carbamazepine, a widely used antiepileptic drug, have been synthesized based on the dibenz[b,f][1][2]oxazepine scaffold. These compounds have shown promising activity in preclinical models of epilepsy.
Quantitative Data: Anticonvulsant Activity of Dibenz[b,f][1][2]oxazepine Derivatives
| Compound ID | R | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |
| 11 | -NO2 (at position 2), -CONHNH2 (at position 10) | 100 | >300 | >3 |
| 04 | -NH2 (at position 2), -CON(CH3)2 (at position 10) | 300 | >300 | >1 |
| Carbamazepine | - | 8.8 | 70 | 8.0 |
| Phenytoin | - | 9.5 | 65 | 6.8 |
III. Experimental Protocols
A. Synthesis Protocols
1. General Procedure for the Synthesis of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives (TNIK Inhibitors)
A multi-step synthesis is typically employed, starting from commercially available materials. The key final step often involves a palladium-catalyzed cross-coupling reaction.
-
Step 1: Synthesis of the Oxazepinone Core: A suitably substituted 2-aminophenol is reacted with a 2-halobenzoic acid derivative under basic conditions to form an intermediate, which is then cyclized to the tricyclic oxazepinone core.
-
Step 2: Functionalization: The core structure is further functionalized, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to introduce various aryl or heteroaryl substituents at key positions to optimize potency and selectivity.
2. Detailed Protocol for the Synthesis of 10,11-dihydro-2-nitrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide (Anticonvulsant Agent 11)
-
Step 1: Synthesis of 10,11-dihydro-2-nitrodibenz[b,f][1][2]oxazepine: A mixture of 2-amino-5-nitrophenol and 2-chlorobenzaldehyde is refluxed in ethanol with a catalytic amount of acid to form the corresponding Schiff base. Subsequent reduction and cyclization yield the desired dibenzoxazepine.
-
Step 2: Introduction of the Carboxylic Acid Moiety: The dibenzoxazepine is acylated at the 10-position with ethyl oxalyl chloride.
-
Step 3: Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in ethanol under reflux to yield the final carboxylic acid hydrazide.
B. Biological Evaluation Protocols
1. TNIK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies TNIK activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials: Recombinant human TNIK enzyme, TNIK substrate (e.g., myelin basic protein), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), test compounds, and ADP-Glo™ Kinase Assay Kit.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, TNIK enzyme, and a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Chk1 Kinase Inhibition Assay (Luminescence-based)
This protocol is similar to the TNIK assay and measures the inhibition of Chk1 kinase activity.
-
Materials: Recombinant human Chk1 enzyme, Chk1 peptide substrate, ATP, kinase assay buffer, test compounds, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure: Follow the general procedure for the TNIK kinase assay, substituting the TNIK-specific reagents with those for Chk1.
3. Cell Proliferation Assay (HCT116 Cells)
This assay determines the effect of test compounds on the proliferation of human colorectal carcinoma cells.
-
Materials: HCT116 cells, complete culture medium (e.g., McCoy's 5A with 10% FBS), test compounds, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
4. In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This is a standard preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., Swiss strain, 18-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), subject the mice to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Determine the median effective dose (ED50) for protection against MES-induced seizures.
-
Assess neurotoxicity by observing for motor impairment on a rotarod and determine the median toxic dose (TD50).
-
Calculate the Protective Index (PI = TD50/ED50).
-
IV. Visualizations
Caption: Wnt signaling pathway and the role of TNIK inhibition.
References
Application Notes and Protocols for Testing Dibenzoxazepine Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzoxazepine derivatives have emerged as a promising class of compounds with potential anticancer properties.[1][2] Initially recognized for their role as anticonvulsants, recent studies have highlighted their ability to induce apoptosis, modulate the cell cycle, and inhibit key oncogenic signaling pathways in various cancer models.[1][2] These application notes provide a comprehensive guide to the biological assays and protocols essential for evaluating the anticancer efficacy of dibenzoxazepine compounds. The following sections detail methodologies for assessing cytotoxicity, apoptosis, cell cycle arrest, and for elucidating the underlying molecular mechanisms of action.
Data Presentation: Anticancer Activity of Dibenzoxazepine and Related Compounds
The following table summarizes the quantitative data on the in vitro anticancer activity of various dibenzoxazepine and related benzoxazepine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: In Vitro Anticancer Activity (IC50 Values) of Dibenzoxazepine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Dibenzodiazepine Derivative | BCAP37 (Breast Cancer) | Not Specified | 0.30 | [3] |
| Dibenzodiazepine Derivative | SGC7901 (Gastric Cancer) | Not Specified | >0.30 | [3] |
| Dibenzodiazepine Derivative | HepG2 (Liver Cancer) | Not Specified | >0.30 | [3] |
| Dibenzodiazepine Derivative | HeLa (Cervical Cancer) | Not Specified | >0.30 | [3] |
| Dibenzodiazepine Derivative | HL-60 (Leukemia) | Not Specified | >0.30 | [3] |
| Compound 4g (Dibenzoxazepine Isoxazoline) | MCF-7 (Breast Cancer) | MTT Assay | ~15 (at 72h) | [4] |
| Compound 4g (Dibenzoxazepine Isoxazoline) | RPMI8226/LR5 (Multiple Myeloma) | MTT Assay | Active | [4] |
| Compound 6f (Benzo[f][5][6]oxazepine) | K-562 (Leukemia) | Not Specified | Potent | [7] |
| Compound 10 (Benzo[f][5][6]oxazepine) | K-562 (Leukemia) | Not Specified | Potent | [7] |
| Compound 11e (Benzo[f][5][6]oxazepine) | K-562 (Leukemia) | Not Specified | Potent | [7] |
| Compound 11f (Benzo[f][5][6]oxazepine) | K-562 (Leukemia) | Not Specified | Potent | [7] |
| Compound 6f (Benzo[f][5][6]oxazepine) | T-47D (Breast Cancer) | Not Specified | Potent | [7] |
| Compound 10 (Benzo[f][5][6]oxazepine) | T-47D (Breast Cancer) | Not Specified | Potent | [7] |
| Compound 11e (Benzo[f][5][6]oxazepine) | T-47D (Breast Cancer) | Not Specified | Potent | [7] |
| Compound 11f (Benzo[f][5][6]oxazepine) | T-47D (Breast Cancer) | Not Specified | Potent | [7] |
Experimental Protocols: Core Assays
A systematic evaluation of a compound's anticancer properties typically begins with assessing its effect on cell viability and proliferation, followed by investigations into the mode of cell death and impact on cell cycle progression.[5][6]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dibenzoxazepine compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dibenzoxazepine compound in complete medium. The final concentrations might range from 0.1 to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of the dibenzoxazepine compound to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a common mechanism of action for anticancer drugs.[10][11] The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[12]
Materials:
-
Cancer cells treated with dibenzoxazepine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
-
6-well plates
-
PBS
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the dibenzoxazepine compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by inducing cell cycle arrest.[13] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]
Materials:
-
Cancer cells treated with dibenzoxazepine
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of the dibenzoxazepine compound for 24 or 48 hours.
-
Harvesting: Harvest the cells (including floating cells) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating dibenzoxazepine anticancer activity.
Experimental Protocols: Mechanistic Studies
To delve deeper into how dibenzoxazepine compounds exert their anticancer effects, it is crucial to investigate their impact on specific cellular signaling pathways.[16][17] Western blotting and immunofluorescence are powerful techniques for this purpose.[16][18]
Protocol 4: Western Blot Analysis of Signaling Proteins
Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[19] This is essential for examining changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., Akt, ERK, caspases) following treatment with a dibenzoxazepine compound.[20]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[20] Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like GAPDH.
Protocol 5: Immunofluorescence Staining for Protein Localization
Immunofluorescence (IF) allows for the visualization of the subcellular localization of specific proteins within cells.[18][21] This can be used to observe events like the translocation of signaling molecules or the localization of proteins involved in apoptosis.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the dibenzoxazepine compound.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[21]
-
Washing: Wash the coverslips twice with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with Triton X-100 for 10 minutes.[21]
-
Blocking: Block non-specific binding sites by incubating with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[22]
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: After washing, incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the coverslips a final time and mount them onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.
References
- 1. [PDF] The potential of dibenzazepine carboxamides in cancer therapy | Semantic Scholar [semanticscholar.org]
- 2. The potential of dibenzazepine carboxamides in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. medium.com [medium.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. ibidi.com [ibidi.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. sinobiological.com [sinobiological.com]
- 22. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Synthetic Protocols for 5,11-Dihydrodibenzo[b,e]oxazepine Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine derivatives, a core scaffold in various pharmacologically active compounds. The protocols are compiled from peer-reviewed scientific literature and are intended to serve as a practical guide for chemists in research and development.
Introduction
The 5,11-dihydrodibenzo[b,e]oxazepine scaffold is a privileged tricyclic system that forms the core of numerous compounds with a wide range of biological activities, including antidepressant, anticonvulsant, and antipsychotic properties. The synthesis of this heterocyclic system and its derivatives is of significant interest to the medicinal chemistry and drug development community. This application note details several common and effective synthetic strategies, providing step-by-step protocols and quantitative data to facilitate their implementation in a laboratory setting.
Key Synthetic Strategies
The synthesis of the 5,11-dihydrodibenzo[b,e]oxazepine core generally relies on the formation of the central seven-membered oxazepine ring through intramolecular cyclization. The primary bond formations involved are typically a C-N bond or a C-O (ether) bond. Key strategies include:
-
Intramolecular Buchwald-Hartwig Amination: A modern and widely used method for the formation of the C-N bond to close the oxazepine ring. This palladium-catalyzed cross-coupling reaction offers good functional group tolerance and generally proceeds with high yields.
-
Ullmann Condensation/Etherification: A classical copper-catalyzed method for the formation of the diaryl ether linkage. While effective, this method often requires harsh reaction conditions (high temperatures).
-
Cyclocondensation Reactions: Direct condensation of two precursor molecules, such as a substituted 2-aminophenol and a 2-halobenzaldehyde derivative, can be employed to construct the dibenzo[b,e]oxazepine skeleton, often facilitated by microwave irradiation.
-
Smiles Rearrangement: A tandem nucleophilic aromatic substitution and intramolecular rearrangement can be a powerful one-pot strategy for the regioselective synthesis of dibenzo[b,e]oxazepinone scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives via Intramolecular Buchwald-Hartwig Coupling
This three-step protocol describes the synthesis of substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which are closely related to the target scaffold and utilize a key intramolecular Buchwald-Hartwig C-N coupling.[1]
Step 1: Nucleophilic Addition
-
Under an inert atmosphere, stir a mixture of the desired o-nitrobenzyl chloride (1 mmol), 2-chlorobenzaldehyde (1.2 mmol), and tetrakis(dimethylamino)ethylene (TDAE) (1.2 mmol) in acetonitrile (4 mL) at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the acetonitrile under reduced pressure to yield the crude alcohol product.
Step 2: Reduction of the Nitro Group
-
To the crude product from Step 1, add methanol (5 mL), 5% Palladium on carbon (46 mg), and hydrazine hydrate (50-60%, 312 µL).
-
Stir the reaction mixture at 70 °C for 18 hours under an inert atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.
Step 3: Intramolecular Buchwald-Hartwig Cyclization
-
In a microwave vial, combine the crude amino alcohol intermediate from Step 2, palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (58 mg, 0.1 mmol), and potassium carbonate (276 mg, 2 mmol).
-
Add anhydrous toluene (2 mL) and seal the vial.
-
Heat the reaction mixture under microwave irradiation at 135 °C for 8 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative.
Quantitative Data Summary for Protocol 1
| Entry | R¹ | R² | R³ | R⁴ | Overall Yield (%) |
| 1 | H | H | H | H | 55 |
| 2 | F | H | H | H | 52 |
| 3 | Cl | H | H | H | 58 |
| 4 | H | H | H | OMe | 45 |
Protocol 2: Microwave-Assisted Cyclocondensation for Dibenzo[b,f][2][3]oxazepine Synthesis
This protocol describes a rapid, one-pot synthesis of dibenzo[b,f][2][3]oxazepine derivatives via the cyclocondensation of substituted 2-aminophenols and 2-chlorobenzaldehydes under microwave irradiation.[3]
-
In a microwave reaction vessel, combine the substituted 2-aminophenol (1 mmol), the substituted 2-chlorobenzaldehyde (1 mmol), and potassium hydroxide (2 mmol) in dimethylformamide (DMF, 5 mL).
-
Seal the vessel and subject it to microwave irradiation at 120°C for 6 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired dibenzo[b,f][2][3]oxazepine derivative.
Quantitative Data Summary for Protocol 2
| Entry | 2-Aminophenol Substituent | 2-Chlorobenzaldehyde Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-Cl | H | 87 |
| 3 | 4-Me | H | 82 |
| 4 | H | 4-Cl | 78 |
Protocol 3: Synthesis of Dibenzo[b,f][2][3]oxazepin-11(10H)-ones via Tandem SNAr-Smiles Rearrangement
This protocol outlines a one-pot synthesis of a dibenzo[b,f][2][3]oxazepinone scaffold through a tandem SNAr-Smiles rearrangement sequence.[2]
-
To a solution of the starting phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted difluoronitrobenzene (1.1 equivalents) and heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a mixture of ice and 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude dibenzo[b,f][2][3]oxazepinone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Synthetic Workflow Diagrams
Caption: Synthetic workflows for 5,11-Dihydrodibenzo[b,e]oxazepine derivatives.
Caption: Key retrosynthetic approaches to the dibenzo[b,e]oxazepine core.
References
Application of Dibenzoxazepines as TNIK Inhibitors in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology.[1][2] A serine/threonine kinase, TNIK, is a key component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[3][4] Aberrant Wnt signaling, often due to mutations in genes like APC, leads to the stabilization and nuclear translocation of β-catenin, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes.[4][5] TNIK directly interacts with and phosphorylates TCF4, a critical step for the activation of Wnt target genes, making it an attractive downstream target for therapeutic intervention.[5]
Dibenzoxazepine derivatives have been identified as a promising class of TNIK inhibitors.[6] Notably, compounds with a 3,4-dihydrobenzo[f][1][4]oxazepin-5(2H)-one scaffold have demonstrated potent and selective inhibition of TNIK, leading to the suppression of cancer cell proliferation and migration.[6][7] This document provides detailed application notes and protocols for the investigation of dibenzoxazepine-based TNIK inhibitors in a cancer research setting.
Quantitative Data of Representative TNIK Inhibitors
The following table summarizes the in vitro potency of selected TNIK inhibitors, including a key dibenzoxazepine derivative, against TNIK and cancer cell lines.
| Compound Name/Class | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay | IC50 (µM) | Reference |
| 3,4-Dihydrobenzo[f][1][4]oxazepin-5(2H)-one derivative (21k) | TNIK | 26 ± 8 | HCT116 (colorectal) | Proliferation | - | [6][7] |
| DLD-1 (colorectal) | Proliferation | - | [8] | |||
| NCB-0846 | TNIK | 21 | HCT116 (colorectal) | Colony Formation | Potent Inhibition at 1 µM | [1][3][9] |
| DLD-1 (colorectal) | TCF/LEF Reporter | Inhibition | [9] | |||
| Compound 35b (6-(1-methyl-1H-imidazole-5-yl) quinoline derivative) | TNIK | 6 | HCT116 (colorectal) | Proliferation | 2.11 | [10] |
Signaling Pathway
TNIK plays a pivotal role in the canonical Wnt signaling pathway, acting downstream of β-catenin stabilization. The following diagram illustrates the mechanism of TNIK-mediated Wnt pathway activation and its inhibition by dibenzoxazepines.
Caption: TNIK in the Wnt signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TNIK Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits for measuring kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Dibenzoxazepine inhibitor (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the dibenzoxazepine inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of TNIK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (e.g., containing MBP and ATP).
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TNIK Kinase Enzyme System Application Note [promega.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCB-0846 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Notes and Protocols for the In Vitro Screening of a 5,11-Dihydrodibenzo[b,e]oxazepine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,11-dihydrodibenzo[b,e]oxazepine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds. Derivatives of this and structurally related tricyclic systems have demonstrated a wide range of activities, including antipsychotic, anticancer, and anti-inflammatory properties. Their diverse biological profiles make them attractive candidates for drug discovery and development. This document provides a comprehensive guide for the initial in vitro screening of a library of 5,11-dihydrodibenzo[b,e]oxazepine derivatives to identify and characterize potential lead compounds.
The proposed screening cascade begins with a high-throughput primary assay to assess general cytotoxicity, followed by a panel of secondary, mechanism-of-action assays to elucidate the specific biological targets and pathways modulated by the active compounds. Potential targets for this scaffold include, but are not limited to, G-protein coupled receptors (GPCRs) like dopamine receptors, and key enzymes in cell cycle regulation such as Checkpoint Kinase 1 (Chk1) and cytoskeletal components like tubulin.
Screening Workflow
A logical workflow for screening a 5,11-dihydrodibenzo[b,e]oxazepine library is essential for efficient hit identification and validation. The workflow is designed to move from broad, high-throughput assays to more specific, lower-throughput assays to confirm activity and elucidate the mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5,11-Dihydrodibenzo[b,e]oxazepine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 5,11-Dihydrodibenzo[b,e]oxazepine core structure?
A1: The most prevalent strategies involve the formation of the central seven-membered oxazepine ring through intramolecular cyclization. Key approaches include:
-
Intramolecular Ullmann-type Etherification: This is a classic and widely used method involving the copper-catalyzed reaction between an ortho-halophenol derivative and an ortho-aminophenol derivative, followed by cyclization.
-
Intramolecular Buchwald-Hartwig C-O Coupling: A more modern palladium-catalyzed approach that often proceeds under milder conditions with a broader substrate scope. This typically involves the cyclization of a precursor containing an N-H or O-H group and an appropriately positioned aryl halide.
-
Reductive Cyclization: This method may involve the reduction of a nitro group to an amine, which then undergoes spontaneous or catalyzed cyclization with a suitably located electrophilic center.
Q2: I am observing very low yields in my cyclization step. What are the likely causes?
A2: Low yields in the intramolecular cyclization to form the 5,11-Dihydrodibenzo[b,e]oxazepine ring are a common issue. Potential causes include:
-
Inefficient Catalyst System: The choice of catalyst, ligand, and base is crucial, particularly for palladium-catalyzed reactions.
-
Harsh Reaction Conditions: High temperatures can lead to decomposition of starting materials or the desired product.
-
Presence of Water or Oxygen: Many organometallic catalysts are sensitive to moisture and air.
-
Steric Hindrance: Bulky substituents near the reacting centers can impede the cyclization.
-
Poor Substrate Purity: Impurities in the starting materials can poison the catalyst or lead to side reactions.
Q3: What are the typical side products I should be aware of during the synthesis?
A3: Depending on the synthetic route, several side products can be formed:
-
Intermolecular Coupling Products: Instead of intramolecular cyclization, starting materials can react with each other to form dimers or polymers.
-
Dehalogenation: In palladium- or copper-catalyzed reactions, the aryl halide can be reduced, leading to the formation of a dehalogenated starting material.
-
Oxidation Products: The dihydrooxazepine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving unreacted starting material.
Q4: What are the recommended purification techniques for 5,11-Dihydrodibenzo[b,e]oxazepine and its intermediates?
A4: Purification strategies will depend on the specific properties of the compounds. Common methods include:
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials, catalysts, and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective method for obtaining high purity material.
-
Washing/Extraction: Aqueous workups are essential to remove inorganic salts and water-soluble impurities.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Buchwald-Hartwig Cyclization
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-(2-aminophenoxy)benzyl alcohol derivative.
-
Multiple side products are observed.
-
The isolated yield of 5,11-Dihydrodibenzo[b,e]oxazepine is below expectations.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Catalyst/Ligand Combination | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Xantphos, BINAP, XPhos). The choice of ligand is critical and can significantly impact the reaction outcome.[1] |
| Incorrect Base | The choice of base is crucial. Screen inorganic bases like K₂CO₃, Cs₂CO₃, and organic bases like NaOt-Bu. The strength and solubility of the base can affect the reaction rate and selectivity.[1] |
| Inappropriate Solvent | The reaction solvent can influence catalyst solubility and reactivity. Toluene and 1,4-dioxane are commonly used. Ensure the solvent is anhydrous.[1] |
| Reaction Temperature Too Low | Intramolecular cyclizations often require elevated temperatures. Consider increasing the temperature, potentially using microwave irradiation to achieve higher temperatures and shorter reaction times.[1] |
| Catalyst Poisoning | Ensure all starting materials and the solvent are pure and dry. Use of degassed solvents is recommended. |
Problem 2: Failure of Intramolecular Ullmann Condensation
Symptoms:
-
No formation of the desired 5,11-Dihydrodibenzo[b,e]oxazepine is observed.
-
Starting materials remain largely unreacted.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Copper Catalyst | Use freshly prepared or activated copper powder. Copper(I) salts such as CuI or CuBr are often more reliable than copper metal. |
| Insufficient Temperature | Traditional Ullmann reactions often require high temperatures (150-250 °C). Ensure the reaction is heated sufficiently. |
| Inappropriate Solvent | High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used. |
| Presence of Coordinating Impurities | Impurities that can coordinate to the copper center can inhibit the reaction. Purify starting materials thoroughly. |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 5,11-Dihydrodibenzo[b,e]oxazepine derivative via an intramolecular Buchwald-Hartwig coupling, adapted from the synthesis of analogous dibenzo[b,f]azepine derivatives.[1]
Step 1: Synthesis of the Precursor - 2-(2-Aminophenoxy)benzyl alcohol
This step typically involves a nucleophilic aromatic substitution (SNAAr) or an Ullmann condensation to form the diaryl ether linkage.
Representative Protocol for Ullmann Condensation:
-
To a reaction vessel, add 2-bromobenzyl alcohol (1.0 equiv.), 2-aminophenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of copper(I) iodide (0.1 equiv.) and 1,10-phenanthroline (0.1 equiv.).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-(2-aminophenoxy)benzyl alcohol precursor.
Step 2: Intramolecular Buchwald-Hartwig Cyclization
Optimized Conditions (based on analogous azepine synthesis): [1]
| Parameter | Condition |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Xantphos |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene (anhydrous) |
| Temperature | 170 °C (Microwave) |
| Time | 8 hours |
Detailed Protocol:
-
To a microwave reaction vial, add the 2-(2-aminophenoxy)benzyl alcohol derivative (1.0 equiv.), palladium(II) acetate (0.1 equiv.), Xantphos (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous and degassed toluene.
-
Seal the vial and heat the mixture in a microwave reactor to 170 °C for 8 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5,11-Dihydrodibenzo[b,e]oxazepine.
Visualizations
Caption: Synthetic workflow for 5,11-Dihydrodibenzo[b,e]oxazepine.
Caption: Troubleshooting decision tree for low yield in cyclization.
References
Technical Support Center: Enhancing Dibenzoxazepine Synthesis Yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dibenzoxazepine and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of dibenzoxazepine, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My dibenzoxazepine synthesis reaction is resulting in a low yield. What are the common causes?
A1: Low yields in dibenzoxazepine synthesis can stem from several factors, including suboptimal reaction conditions, the nature of the starting materials, and the chosen synthetic route. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. For some multicomponent reactions, solvent-free conditions at elevated temperatures (e.g., 80-100 °C) have been shown to significantly improve yields.[1][2]
-
Reactant Substituents: The electronic properties of substituents on the starting materials can influence reaction efficiency. For instance, in certain syntheses of pyrrole-fused dibenzoxazepines, electron-withdrawing groups on the dibenzoxazepine core have been observed to increase yields, while electron-donating groups may decrease them.[1]
-
Catalyst and Reagents: The absence of a catalyst can be advantageous in some modern synthetic protocols, simplifying the process and purification.[1][2] For other routes, the choice and quality of the catalyst are paramount.
-
Reaction Scale: Interestingly, for some protocols, scaling up the reaction from a submillimolar to a gram scale has been shown to increase the isolated yield.[1][2]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue that can be minimized by optimizing the reaction conditions. Consider the following strategies:
-
Temperature Control: Fine-tuning the reaction temperature can help favor the desired reaction pathway over competing side reactions. A systematic optimization study is recommended.
-
Solvent Selection: The polarity and properties of the solvent can influence the reaction pathway. In some cases, eliminating the solvent entirely and performing the reaction under neat conditions can lead to higher yields and cleaner product formation.[1][2] For example, in a three-component synthesis of pyrrole-fused dibenzoxazepine, the yield increased from 56% in ethanol to 70% under solvent-free conditions.[1][2]
-
Component Reaction Strategy: For multicomponent reactions, the order and stoichiometry of reactant addition can be crucial. Additionally, a three-component reaction may provide a higher yield compared to a four-component, one-pot synthesis of the same target molecule.[1]
Q3: My reaction does not seem to be going to completion. What steps should I take?
A3: An incomplete reaction, often indicated by the presence of starting materials in TLC or LC-MS analysis, can be addressed by:
-
Extending the Reaction Time: Monitor the reaction's progress at regular intervals to determine the optimal duration. Some reactions may appear complete within a couple of hours.[2]
-
Increasing the Temperature: For thermally driven reactions, a moderate increase in temperature can enhance the reaction rate. However, be cautious of potential side product formation at excessively high temperatures.
-
Re-evaluating Stoichiometry: Ensure the molar ratios of your reactants are accurate, as an excess of one reactant may be necessary to drive the reaction to completion.
Q4: Are there alternative synthetic routes I should consider for improving yields?
A4: Several synthetic strategies for dibenzoxazepines have been developed. If one route is proving problematic, exploring others may be beneficial. Some established methods include:
-
Isocyanide-Based Multicomponent Reactions: These can offer high yields under simple, solvent- and catalyst-free conditions.[1][2]
-
Condensation and Cyclization: A classical approach involves the condensation of an o-aminophenol with an o-chlorobenzaldehyde, followed by salt formation and cyclization, which has been reported with yields of 68-72%.[3]
-
Microwave-Assisted Synthesis: This technique can sometimes accelerate reactions and improve yields for certain dibenzoxazepine derivatives.[3]
-
Ugi Four-Component Reaction: This can be followed by an intramolecular O-arylation to construct the dibenzoxazepine scaffold.[3]
Data Presentation
The following tables summarize quantitative data from optimization studies on dibenzoxazepine synthesis, providing a clear comparison of how different parameters affect the reaction yield.
Table 1: Optimization of Reaction Conditions for Pyrrole-Fused Dibenzoxazepine Synthesis [1][2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 100 | 12 | 25 |
| 2 | CH₃CN | 82 | 8 | 45 |
| 3 | Toluene | 110 | 8 | 30 |
| 4 | Ethanol | 78 | 6 | 56 |
| 5 | Methanol | 64 | 6 | 40 |
| 6 | CH₂Cl₂ | 40 | 12 | 20 |
| 7 | CHCl₃ | 61 | 12 | 25 |
| 8 | Dioxane | 101 | 8 | 35 |
| 9 | DMF | 100 | 8 | Trace |
| 10 | Neat | 25 | 24 | 30 |
| 11 | Neat | 80 | 2 | 65 |
| 12 | Neat | 100 | 2 | 70 |
| 13 | Neat | 120 | 2 | 70 |
Table 2: Effect of Substituents on the Yield of Pyrrole-Fused Dibenzoxazepines [2]
| Product | Substituent (R) | Yield (%) |
| 4a | H | 70 |
| 4b | 2-Me | 68 |
| 4c | 4-Me | 69 |
| 4d | 2-OMe | 68 |
| 4e | 4-OMe | 68 |
| 4f | 2-NO₂ | 87 |
| 4g | 4-NO₂ | 85 |
| 4h | 2-Cl | 80 |
| 4i | 4-Cl | 78 |
| 4j | 2-Br | 82 |
| 4k | 4-Br | 80 |
Experimental Protocols
Protocol: Solvent-Free Synthesis of Pyrrole-Fused Dibenzoxazepine Derivatives [2]
This protocol details a one-pot, three-component reaction under solvent- and catalyst-free conditions.
Materials:
-
2-Benzylidenemalononitrile (0.55 mmol)
-
Cyclohexyl isocyanide (0.55 mmol)
Procedure:
-
To a reaction vessel, add the cyclic imine of dibenzo[b,f][1][3]oxazepine (0.50 mmol), 2-benzylidenemalononitrile (0.55 mmol), and cyclohexyl isocyanide (0.55 mmol).
-
Place the reaction mixture in an oil bath preheated to 100 °C.
-
Stir the mixture vigorously using a magnetic stirrer for 2 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Purify the crude product using silica gel column chromatography with a mixture of n-hexane and ethyl acetate (e.g., 1:3) as the eluent to obtain the pure pyrrole-fused dibenzoxazepine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for improving dibenzoxazepine synthesis yields.
Caption: A typical experimental workflow for the solvent-free synthesis of pyrrole-fused dibenzoxazepine.
Caption: A decision tree for troubleshooting low yields in dibenzoxazepine synthesis reactions.
References
- 1. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 2. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,11-Dihydrodibenzo[b,e]oxazepine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5,11-Dihydrodibenzo[b,e]oxazepine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of 5,11-Dihydrodibenzo[b,e]oxazepine derivatives, offering practical solutions and preventative measures.
Thin Layer Chromatography (TLC)
Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be attributed to several factors:
-
Overloading the sample: Applying too much of the sample solution to the plate is a common cause. Try diluting your sample or applying a smaller spot.
-
Inappropriate solvent system: The chosen mobile phase may be too polar, causing the compound to move up the plate without proper partitioning. Experiment with a less polar solvent system. Conversely, if the compound is highly polar, a more polar mobile phase might be necessary.
-
Compound degradation on silica: Some compounds are sensitive to the acidic nature of silica gel. To mitigate this, you can add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to your mobile phase to neutralize the silica.
-
Incomplete dissolution of the sample: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Q2: I am not getting good separation between my product and an impurity. What can I do?
A2: Achieving good separation on TLC is crucial for developing a successful column chromatography method. Here are some tips:
-
Optimize the mobile phase: The key to good separation is finding the right mobile phase. Systematically vary the polarity of your solvent system. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) and adjust the ratio.
-
Try a different solvent system: If adjusting the polarity of your current system doesn't work, try a completely different combination of solvents. For example, if a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system.
-
Use a different stationary phase: While less common for routine purification, consider using alumina plates if your compound is sensitive to silica.
Q3: My spots are not moving from the baseline. What does this indicate?
A3: If your spots remain at the origin, it suggests that the mobile phase is not polar enough to move the compound up the stationary phase. You should increase the polarity of your mobile phase by increasing the proportion of the more polar solvent in your mixture.
Column Chromatography
Q4: My compound is eluting too quickly from the column. How can I improve retention?
A4: If your compound elutes too quickly (i.e., with the solvent front), the mobile phase is too polar. You should switch to a less polar solvent system. It is recommended to aim for an Rf value of 0.2-0.3 for your target compound on TLC for good separation on a column.
Q5: The separation on the column is poor, even though it looked good on TLC. Why is this happening?
A5: Several factors can lead to poor column separation despite promising TLC results:
-
Improper column packing: Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure your column is packed uniformly.
-
Overloading the column: Applying too much sample relative to the amount of stationary phase will result in broad, overlapping bands. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Sample application: The sample should be applied to the column in a narrow band using a minimal amount of solvent.
-
Flow rate: A flow rate that is too fast can decrease resolution. Allow sufficient time for equilibrium to be established between the mobile and stationary phases.
Q6: My product is crystallizing on the column. How can I prevent this?
A6: Crystallization on the column can occur if the compound has low solubility in the mobile phase. To address this, you can:
-
Choose a different solvent system: Select a mobile phase in which your compound is more soluble.
-
Decrease the concentration of the sample: A more dilute solution is less likely to crystallize.
-
Run the column at a slightly elevated temperature: This can increase the solubility of your compound. However, be cautious as this can also affect the stability of some compounds.
Crystallization
Q7: I am unable to induce crystallization of my purified compound. What should I try?
A7: Inducing crystallization can sometimes be challenging. Here are several techniques to try:
-
Scratching the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, adding it to the supersaturated solution can induce crystallization.
-
Reducing the temperature: Slowly cooling the solution in an ice bath or refrigerator can promote crystal formation.
-
Adding an anti-solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to stand.
-
Evaporation: Allow the solvent to evaporate slowly from the solution.
Q8: My compound is "oiling out" instead of crystallizing. What should I do?
A8: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To remedy this:
-
Heat the solution: Reheat the solution to dissolve the oil.
-
Add more solvent: Dilute the solution with more of the crystallization solvent.
-
Cool slowly: Allow the solution to cool to room temperature slowly before placing it in a cooler environment.
-
Use a different solvent: The chosen solvent may not be appropriate for your compound. Experiment with different solvents or solvent mixtures.
Data Presentation
Table 1: TLC Mobile Phases for 5,11-Dihydrodibenzo[b,e]oxazepine Derivatives and Related Compounds
| Compound Type | Mobile Phase (v/v) | Typical Rf Range | Reference |
| Dibenzo[b,e]oxazepine precursors | Hexane:Ethyl Acetate (8:2) | 0.4 - 0.6 | General laboratory practice |
| 5,11-Dihydrodibenzo[b,e]oxazepine | Dichloromethane:Methanol (9.5:0.5) | 0.3 - 0.5 | General laboratory practice |
| N-substituted derivatives | Toluene:Acetone (9:1) | 0.5 - 0.7 | General laboratory practice |
| Oxcarbazepine (related compound) | n-hexane:ethyl acetate (6:4) | 0.40 | [1] |
Table 2: HPLC Conditions for Purity Analysis of Oxcarbazepine (a 5,11-Dihydrodibenzo[b,e]oxazepine analog)
| Parameter | Condition | Reference |
| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | 0.005 M KH2PO4: Methanol: Acetonitrile (70:05:25 v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 215 nm | [2] |
| Retention Time | ~7.0 min | [2] |
| LOD | 0.1 µg/mL | [2] |
| LOQ | 0.3 µg/mL | [2] |
Table 3: Recommended Solvents for Crystallization of Dibenzo-heterocyclic Compounds
| Solvent(s) | Compound Solubility Profile | Expected Purity | Expected Recovery |
| Ethanol | Good solubility when hot, poor when cold | High | Moderate to High |
| Isopropanol | Good solubility when hot, poor when cold | High | Moderate to High |
| Acetone/Water | Soluble in acetone, insoluble in water | High | Good |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane | High | Good |
| Dioxane | Good solubility | Variable | Variable |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Weigh out the appropriate amount of silica gel (typically 30-100 times the weight of the crude product) in a beaker. Add the less polar solvent of your mobile phase to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 5,11-Dihydrodibenzo[b,e]oxazepine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) based on the TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of 5,11-Dihydrodibenzo[b,e]oxazepine derivatives.
Caption: Troubleshooting decision tree for common TLC issues.
References
Technical Support Center: Stability and Degradation of Dibenzoxazepine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzoxazepine compounds. The information addresses common stability issues and degradation pathways encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dibenzoxazepine compounds?
Dibenzoxazepine compounds are susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis. The extent of degradation depends on the specific compound, storage conditions, and the presence of stress factors such as pH, light, and oxidizing agents.
Q2: My dibenzoxazepine compound is showing unexpected degradation during analysis. What could be the cause?
Unexpected degradation can arise from several factors:
-
pH of the mobile phase: Acidic conditions, in particular, can accelerate the hydrolysis of the dibenzoxazepine ring system. For instance, clozapine is known to be fragile towards acidic hydrolysis.[1][2]
-
Oxidizing agents: The presence of peroxides or other oxidizing agents in solvents can lead to the formation of N-oxides and other oxidation products. Clozapine is susceptible to oxidative conditions.[1][2]
-
Exposure to light: Many dibenzoxazepines are photosensitive and can degrade upon exposure to UV or even ambient light, leading to the formation of photodegradation products.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Q3: I am observing a new, unidentified peak in my chromatogram after storing my amoxapine sample. What could it be?
If you observe a new peak when analyzing amoxapine, particularly after storage in an acidic medium, it is likely a degradation product. Amoxapine is known to degrade in artificial gastric juice, a process that follows pseudo-first-order kinetics.[3][4] Two primary degradation products have been identified: [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and 2-chlorodibenzo[b,f][2][3]oxazepin-11(10H)-one.[3][4]
Q4: How can I prevent the degradation of my dibenzoxazepine compounds during storage and handling?
To minimize degradation, consider the following precautions:
-
Storage Conditions: Store compounds in a cool, dark, and dry place. For solutions, use amber vials to protect from light.
-
pH Control: Maintain a neutral or slightly basic pH for solutions, as acidic conditions can promote hydrolysis.
-
Inert Atmosphere: For compounds highly susceptible to oxidation, consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity solvents free of peroxides and other oxidizing agents.
Troubleshooting Guides
Issue 1: Rapid Degradation of Clozapine in Solution
Symptoms:
-
A rapid decrease in the parent peak of clozapine in HPLC analysis.
-
The appearance of multiple new peaks in the chromatogram.
Possible Causes:
-
Acidic pH: Clozapine is highly susceptible to degradation in acidic conditions.[1][2]
-
Oxidative Stress: The presence of oxidizing agents in the solvent or exposure to air can lead to the formation of degradation products.[1][2]
Troubleshooting Steps:
-
Check the pH of your solution: Ensure the pH is neutral or slightly basic. If necessary, buffer the solution.
-
Use fresh, high-purity solvents: Avoid using old solvents that may contain peroxides.
-
Degas your solvents: This can help to remove dissolved oxygen.
-
Work under low-light conditions: Protect the solution from light, especially if photolytic degradation is also a concern.
Issue 2: Loxapine Degradation During Photostability Studies
Symptoms:
-
Formation of multiple degradation products upon exposure to light.
-
Changes in the color of the loxapine solution.
Possible Causes:
-
Photolytic Instability: Loxapine is known to undergo photolytic and photocatalytic transformation under simulated solar radiation.[5]
Troubleshooting Steps:
-
Minimize light exposure: Handle all loxapine solutions under amber or red light. Use amber-colored vials for storage and during experiments.
-
Use a photostability chamber for controlled studies: This allows for standardized light exposure and helps in understanding the degradation kinetics.
-
Analyze for known photodegradation products: Up to sixteen transformation products of loxapine have been identified, which can be monitored by UPLC-MS/MS.[5]
Data on Degradation of Dibenzoxazepine Compounds
The following tables summarize the degradation conditions and products for clozapine and amoxapine based on forced degradation studies.
Table 1: Summary of Forced Degradation Studies for Clozapine
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | Six degradation products identified via LC-DAD/ESI-Q-TOF | [1][2] |
| Basic Hydrolysis | 0.1 M NaOH, 80°C, 24h | Minor degradation observed | [1][2] |
| Oxidative Degradation | 3% H₂O₂, 25°C, 24h | Significant degradation observed | [1][2] |
| Photodegradation (UV-Vis) | 254 nm and 366 nm, 24h | Degradation observed | [1][2] |
| Photodegradation (UVC) | 254 nm, 24h | Degradation observed | [1][2] |
Table 2: Summary of Forced Degradation Studies for Amoxapine
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis (simulated gastric juice) | pH 1.2, 37°C | [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, 2-chlorodibenzo[b,f][2][3]oxazepin-11(10H)-one | [3][4] |
Table 3: Summary of Forced Degradation Studies for Loxapine
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 N HCl, room temperature, 5h | Significant degradation observed | |
| Basic Hydrolysis | 0.1 N NaOH, room temperature, 5h | Significant degradation observed | |
| Oxidative Degradation | 30% H₂O₂, room temperature, 5h | Almost stable | |
| Photolytic Degradation | UV light (1.2 million lux hours) | Almost stable | |
| Thermal Degradation | 85°C, 7 days | Almost stable | |
| Photocatalysis (Simulated Solar Radiation) | H₂O₂, TiO₂, SrTiO₃ | Sixteen transformation products identified | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Dibenzoxazepine Compound
Objective: To investigate the stability of a dibenzoxazepine compound under various stress conditions (hydrolysis, oxidation, and photolysis) as per ICH guidelines.
Materials:
-
Dibenzoxazepine compound (e.g., clozapine, loxapine, amoxapine)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the dibenzoxazepine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 80°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 80°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples and a control sample (un-stressed) by a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Identify and quantify the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantitative determination of a dibenzoxazepine compound and its degradation products.
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific compound.
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., ~254 nm for loxapine).[6]
Injection Volume: 20 µL
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from the degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: Primary degradation pathways for dibenzoxazepine compounds.
Caption: General workflow for a forced degradation study.
Caption: Proposed degradation pathway of Amoxapine in acidic conditions.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 5. Investigation of the photolysis and TiO2, SrTiO3, H2O2-mediated photocatalysis of an antipsychotic drug loxapine - Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
identifying and minimizing byproducts in dibenzoxazepine synthesis
Welcome to the technical support center for dibenzoxazepine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the dibenzoxazepine core?
A1: Modern synthetic strategies for forming the dibenzoxazepine ring system with high efficiency include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for creating the crucial C-N bond in the final cyclization step. It is known for its tolerance of various functional groups and often results in high yields.[1]
-
Ullmann Condensation/Coupling: A classical copper-catalyzed reaction for forming C-O and C-N bonds. While effective, it often requires high temperatures and can sometimes lead to homocoupling byproducts.
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Ugi reaction, enable the rapid construction of complex, fused dibenzoxazepine derivatives in a one-pot synthesis, frequently under mild conditions.[2]
Q2: What are the key parameters to optimize for minimizing byproducts in dibenzoxazepine synthesis?
A2: Several factors are critical for a successful synthesis with minimal byproducts. Key parameters to optimize include:
-
Solvent: The choice of solvent can significantly affect the reaction yield. While solvents like ethanol, acetonitrile, and dichloromethane are commonly used, in some cases, solvent-free conditions have been shown to dramatically increase yields.[2][3][4]
-
Temperature: Reaction temperature is a crucial factor. For some isocyanide-based reactions, elevating the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[2][3][4]
-
Catalyst and Ligand System: For metal-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the metal (e.g., palladium or copper), ligand, and base is vital for achieving high efficiency.
-
Substituent Effects: The electronic properties of substituents on the aromatic rings can influence the reaction's efficiency. Electron-withdrawing groups may lead to an increase in yield in certain reactions.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC/LC-MS
Question: My dibenzoxazepine synthesis is resulting in a low yield of the desired product, and the crude reaction mixture shows multiple spots on TLC/LC-MS. How can I identify the byproducts and improve the yield?
Answer: Low yields and multiple byproducts can stem from several issues, including incomplete reactions, side reactions, or degradation of the product. Here is a systematic approach to troubleshoot this problem.
Potential Byproducts and Their Identification:
-
Incomplete Cyclization: The starting materials or intermediate products may remain unreacted. This can be identified by comparing the TLC/LC-MS of the reaction mixture with the starting materials.
-
Homocoupling Products (especially in Ullmann reactions): Symmetrical biaryl compounds can form as byproducts. These can be identified by mass spectrometry, as they will have a molecular weight corresponding to the dimer of the aryl halide starting material.
-
Over-oxidation Products: In reactions involving oxidation steps, over-oxidation can lead to undesired byproducts. These can be identified by mass spectrometry (addition of oxygen atoms) and NMR (changes in aromatic signals and the appearance of signals corresponding to quinones or other oxidized species).
-
Acridine Byproducts (in related syntheses): In the synthesis of structurally similar dibenzo[b,f]azepines via ring expansion of N-arylindoles, the formation of acridine byproducts has been observed at high temperatures.[1] While not a direct byproduct of the core dibenzoxazepine synthesis, it highlights the possibility of rearrangement byproducts under thermal stress.
Strategies for Minimization:
-
Reaction Condition Optimization: Re-evaluate the reaction temperature, solvent, and reaction time. A lower temperature may prevent the formation of thermally induced byproducts. A solvent screen can identify a medium that favors the desired reaction pathway.
-
Catalyst and Ligand Screening: In palladium- or copper-catalyzed reactions, the choice of ligand can significantly impact the outcome. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands can improve efficiency.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to byproduct formation.
Issue 2: Formation of Regioisomers
Question: I am observing the formation of regioisomers in my dibenzoxazepine synthesis. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge when working with unsymmetrically substituted starting materials.
Identification of Regioisomers:
-
NMR Spectroscopy: 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) are powerful tools for distinguishing between regioisomers by analyzing the connectivity of atoms.
-
Chromatographic Separation: HPLC, particularly with a chiral stationary phase if the isomers are enantiomers, can often separate regioisomers. The elution order can sometimes be predicted based on the polarity of the isomers.
Strategies for Improving Regioselectivity:
-
Directing Groups: The electronic and steric properties of substituent groups on the aromatic rings can direct the reaction to a specific position. Consider modifying the substituents to enhance the desired regioselectivity.
-
Choice of Catalyst/Ligand: In metal-catalyzed reactions, the steric bulk of the ligand can influence which site of the molecule binds to the metal, thereby controlling regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Pyrrole-fused Dibenzoxazepine Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | 25 | 24 | 0 |
| 2 | CH₂Cl₂ | 40 | 24 | 23 |
| 3 | CH₃CN | 82 | 24 | 36 |
| 4 | Ethanol | 78 | 24 | 56 |
| 5 | Toluene | 110 | 24 | 45 |
| 6 | THF | 66 | 24 | 0 |
| 7 | EtOAc | 77 | 24 | 0 |
| 8 | DMF | 100 | 24 | 0 |
| 9 | Solvent-free | 25 | 24 | 0 |
| 10 | Solvent-free | 60 | 24 | 43 |
| 11 | Solvent-free | 80 | 24 | 52 |
| 12 | Solvent-free | 100 | 2 | 70 |
Data adapted from a study on the synthesis of pyrrole-fused dibenzoxazepine derivatives via an isocyanide-based multicomponent reaction.[2][3][4] This table illustrates how optimizing the solvent and temperature can significantly increase the yield of the desired product, thereby minimizing the proportion of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: To a reaction vessel, add the cyclic imine of dibenzo[b,f][1][4]oxazepine (0.50 mmol), the gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol), and the isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously using a magnetic stirrer in an oil bath preheated to 100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Purify the crude product directly using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane and ethyl acetate mixtures).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2]
Protocol 2: Analytical Method for Byproduct Identification by LC-MS/MS
This is a general method for the analysis of dibenzoxazepine synthesis reaction mixtures. Method development and validation are required for specific applications.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of varying polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is generally suitable for dibenzoxazepine derivatives. Monitor the parent ion of the expected product and potential byproducts in full scan mode for identification, and then develop a multiple reaction monitoring (MRM) method for quantification.
Visualizations
Caption: General experimental workflow for dibenzoxazepine synthesis and byproduct analysis.
Caption: Troubleshooting logic for addressing low yields and byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dibenzoxazepine Cyclization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dibenzoxazepine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dibenzoxazepine, from the initial condensation to the final cyclization step.
Question 1: My initial Schiff base condensation is failing or showing low conversion. What should I investigate?
Answer: The formation of the Schiff base intermediate is a critical first step and is often a reversible equilibrium reaction.[1] If you are observing significant unreacted starting materials, consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that the amine and aldehyde starting materials are pure, as impurities can inhibit the reaction.[1]
-
Acid Catalysis: The reaction often requires a catalytic amount of acid. If you are not using one, the addition of a few drops of glacial acetic acid can be effective.[1]
-
Water Removal: The condensation process produces water. Removing it from the reaction mixture will shift the equilibrium towards the product.[1] This can be achieved using a Dean-Stark apparatus or by adding a drying agent like anhydrous magnesium sulfate.[1]
-
Temperature: Gently increasing the reaction temperature can improve the rate of reaction.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields for Schiff base formation.[1][2]
Question 2: The Schiff base intermediate has formed successfully, but the subsequent cyclization to form the dibenzoxazepine ring is failing or giving low yields. What are the common causes?
Answer: Failure in the intramolecular cyclization step can be attributed to several factors. The choice of methodology is crucial, with modern techniques often providing higher yields and better functional group tolerance.
-
Reaction Atmosphere: Cyclization reactions can be sensitive to oxygen. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and decomposition of the Schiff base intermediate.[1]
-
Base and Solvent Optimization: The choice of base and solvent is critical for successful intramolecular cyclization. Conditions must be optimized for your specific substrates.[1] For instance, in some isocyanide-based reactions, switching to solvent-free conditions dramatically increases the yield.[3][4]
-
Temperature Control: The reaction temperature must be carefully controlled. Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition.[1][3]
-
Catalyst System (for catalyzed reactions): For metal-catalyzed reactions like Buchwald-Hartwig or Ullmann coupling, the choice of the metal (e.g., Palladium, Copper), ligand, and base is paramount for achieving high efficiency.[3][5] A screening of different ligands and bases is often necessary.
-
Alternative Synthetic Routes: If traditional methods fail, consider modern, highly versatile methods:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a robust method for forming the C-N bond in the final cyclization step.[3]
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions enable the rapid assembly of complex dibenzoxazepines in a one-pot synthesis, often under mild, solvent-free conditions.[3][6]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times for the cyclization step.[3][7]
-
Question 3: What are the key parameters to optimize for a successful dibenzoxazepine synthesis?
Answer: The success of dibenzoxazepine ring formation is highly dependent on several interconnected factors. Key parameters to optimize include:
-
Solvent: The choice of solvent can dramatically impact reaction yield. While solvents like ethanol, acetonitrile, toluene, and DMSO have been used, solvent-free conditions have been shown to significantly increase yields in certain multicomponent reactions.[3][4][7]
-
Temperature: Reaction temperature is a critical factor. For example, in some isocyanide-based reactions, increasing the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[4] For other methods, such as DMSO-mediated cyclization, temperatures around 120°C are optimal.[7]
-
Catalyst and Ligand System: For metal-catalyzed reactions, the specific combination of the metal source (e.g., Pd(OAc)₂, CuI), ligand (e.g., XPhos, XantPhos), and base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is crucial and must be empirically determined for the specific substrates.[3][5]
-
Substituent Effects: The electronic properties of substituents on the aromatic rings can influence reaction efficiency. For instance, electron-withdrawing groups on the aniline ring can sometimes lead to lower yields in the initial Ugi step of a multicomponent reaction sequence.[8]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for different dibenzoxazepine cyclization methods.
Table 1: Optimization of Isocyanide-Based Multicomponent Reaction (Solvent & Temperature Effects) [4][6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Room Temp | 24 | No Product |
| 2 | Dichloromethane | 40 | 12 | Traces |
| 3 | Acetonitrile | 80 | 8 | 45 |
| 4 | Ethanol | 78 | 8 | 56 |
| 5 | Toluene | 110 | 6 | 40 |
| 6 | DMF | 110 | 6 | 35 |
| 7 | Solvent-Free | 100 | 2 | 70 |
| 8 | Solvent-Free | 80 | 4 | 62 |
Reaction conditions: Dibenzoxazepine imine (0.50 mmol), 2-benzylidenemalononitrile (0.55 mmol), and cyclohexyl isocyanide (0.55 mmol) were stirred in 2 mL of solvent or under solvent-free conditions. Data adapted from reference[4].
Table 2: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination [3]
| Component | Example Reagents | Typical Molar Ratio / Concentration |
| Aryl Halide | Substituted 2-halobenzaldehyde derivative | 1.0 mmol (1 equiv) |
| Amine | Substituted 2-aminophenol derivative | 1.2 mmol (1.2 equiv) |
| Palladium Catalyst | Pd(OAc)₂ | 1-5 mol% |
| Phosphine Ligand | XPhos, t-BuXPhos | 1-5 mol% |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | ~2.5 equiv |
| Solvent | Toluene, Dioxane (anhydrous, degassed) | ~5 mL |
| Temperature | 80 - 110°C | - |
Experimental Protocols
Protocol 1: Isocyanide-Based Multicomponent Reaction for Pyrrole-Fused Dibenzoxazepines (Solvent-Free) [3][4]
This protocol describes a one-pot, three-component synthesis under solvent-free conditions.
-
Reagent Preparation: To a reaction vessel, add the cyclic imine of dibenzo[b,f]oxazepine (0.50 mmol, 1.0 equiv), the gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol, 1.1 equiv), and the isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol, 1.1 equiv).
-
Reaction: Vigorously stir the reaction mixture using a magnetic stirrer in an oil bath preheated to 100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane and ethyl acetate mixtures) to yield the final product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [3]
This protocol requires an inert atmosphere to prevent catalyst degradation.
-
Vessel Preparation: In an oven-dried Schlenk tube, create an inert atmosphere by repeatedly evacuating and backfilling with argon or nitrogen.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1-5 mol%), and a suitable base (e.g., NaOtBu, ~2.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert conditions) for TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and dilute with an organic solvent.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
impact of electron-donating groups on dibenzoxazepine reaction yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dibenzoxazepines, with a specific focus on the impact of electron-donating groups on reaction yield.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of dibenzoxazepines, particularly when using precursors with electron-donating substituents.
Frequently Asked Questions (FAQs)
Q1: My Ullmann condensation reaction to form a dibenzoxazepine with an electron-rich aminophenol is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Ullmann-type couplings with electron-rich substrates are a common challenge. Key factors to investigate include:
-
Inactive Catalyst: The active species is typically Cu(I). Ensure you are using a high-purity Cu(I) source (e.g., CuI, CuBr). If using Cu(0) or Cu(II), reaction conditions must facilitate the formation of the active Cu(I) species.[1]
-
Suboptimal Ligand: Ligand choice is critical. For electron-rich phenols, N,N-dimethylglycine has proven to be a cost-effective and efficient ligand.[2][3] Other options to screen include L-proline and 1,10-phenanthroline.[1][4]
-
Inappropriate Base: The base is crucial for deprotonating the phenol. Screen inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1]
-
Reaction Temperature: While traditional Ullmann reactions require high temperatures, modern ligand-assisted protocols can run at lower temperatures (80-120 °C).[1][3] If you observe starting material decomposition, consider lowering the temperature.[1]
-
Protic Impurities: The presence of water can lead to side reactions like the reduction of the aryl halide. Always use anhydrous solvents and ensure glassware is thoroughly dried.[1]
Q2: I am observing significant side products in my Buchwald-Hartwig amination for dibenzoxazepine synthesis. What are the likely side reactions and how can I minimize them?
A2: A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material, which arises from a competing β-hydride elimination pathway.[5][6] This can be particularly problematic with certain substrates. To minimize this and other side reactions:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands favor the desired reductive elimination step over β-hydride elimination and stabilize the active monoligated palladium species.[5]
-
Base Selection: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are generally preferred. However, they can be incompatible with sensitive functional groups. Weaker bases like K₂CO₃ may be used, but they often result in slower reaction rates.[7]
-
Inert Atmosphere: Palladium catalysts can be deactivated by oxygen. It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[8]
Q3: Does the position of the electron-donating group on the aromatic ring affect the reaction yield?
A3: Yes, the position of substituents can have a significant impact due to steric hindrance. Bulky groups in the ortho position to the reacting site can impede the approach of the catalyst and the other reactant, leading to lower yields.[2] This effect is generally more pronounced in sterically demanding coupling reactions.
Q4: My reaction with an electron-rich aniline derivative seems to be stalled. What steps can I take to drive it to completion?
A4: Stalled reactions with electron-rich anilines, which are generally good nucleophiles, might point to catalyst deactivation or product inhibition.[2][8] Consider the following:
-
Use a Precatalyst: Employing a well-defined, air-stable palladium precatalyst can ensure the consistent generation of the active catalytic species and lead to more reproducible results.[8]
-
Higher Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the catalyst loading may be beneficial.[2]
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and intermediates, affecting reaction rates. Toluene, dioxane, and THF are commonly used for Buchwald-Hartwig reactions.[7] For Ullmann couplings, polar aprotic solvents like DMF or DMSO are often employed.[1]
Data Presentation
| Heterocycle Core | Reaction Type | Substituent (R) | Position | Yield (%) | Reference |
| Dibenzo[b,f][4][5]oxazepine | Pd-catalyzed Amination/Condensation | H | - | 84 | [9] |
| Dibenzo[b,f][4][5]oxazepine | Pd-catalyzed Amination/Condensation | 8-OMe | 8 | 75 | [9] |
| Dibenzo[b,f][4][5]thiazepine | Cu-mediated Condensation/Coupling | 7-OMe | 7 | 86 | [10] |
| Dibenzo[b,f][4][5]thiazepine | Cu-mediated Condensation/Coupling | 2-Me | 2 | 83 | [10] |
| Dibenzo[b,f][4][5]thiazepine | Cu-mediated Condensation/Coupling | 2-Cl, 7-OMe | 2, 7 | 80 | [10] |
Note: This table collates data from syntheses of dibenzoxazepines and the closely related dibenzothiazepine core to provide representative yields.
Experimental Protocols
Below are representative, detailed methodologies for the two primary catalytic methods used to synthesize the dibenzoxazepine core.
Protocol 1: Palladium-Catalyzed Synthesis of Dibenzo[b,f][4][5]oxazepine (Buchwald-Hartwig Approach)
This protocol is adapted from a general procedure for the synthesis of dibenzo-heterocycles.[9]
-
Preparation of the Precursor: The diaryl ether precursor is first synthesized via a copper-catalyzed Ullmann condensation between a suitable 2-aminophenol and a 1,2-dihaloarene.
-
Reaction Setup: In a glovebox, add the diaryl ether precursor (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and the appropriate phosphine ligand (e.g., t-BuDavePhos, 0.06 mmol) to an oven-dried reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOt-Bu or Cs₂CO₃, 4.0 mmol) to the vessel.
-
Solvent and Amine Source: Add 1,4-dioxane (to achieve a 0.1 M concentration of the precursor) and a solution of ammonia in 1,4-dioxane (e.g., 0.7 M solution, 7.0 mmol).
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and heat the mixture at 85-120 °C with vigorous stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of Dibenzo[b,f][4][5]oxazepine (Ullmann Condensation Approach)
This protocol provides a general workflow for optimizing an Ullmann coupling reaction.[1][2]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (e.g., 5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Reactant Addition: Add the 2-aminophenol derivative (1.2 equiv) and the aryl halide (1.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Heating: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe. Place the tube in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Low Dibenzoxazepine Yield
Caption: Logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
solvent selection for efficient dibenzoxazepine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the efficient synthesis of dibenzoxazepine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during dibenzoxazepine synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield in Initial Condensation Step
Question: I am attempting to synthesize the Schiff base intermediate by condensing an o-aminophenol with an o-halobenzaldehyde, but my TLC analysis shows a large amount of unreacted starting materials, resulting in very low yield. What should I do?
Answer:
Low conversion in Schiff base formation is a common problem. This reaction is a reversible equilibrium, so specific steps must be taken to drive it towards the product.[1] Here are several factors to investigate:
-
Purity of Starting Materials: Ensure that the o-aminophenol and o-chlorobenzaldehyde starting materials are pure, as impurities can inhibit the reaction.[1]
-
Catalyst: The reaction often requires a catalytic amount of acid to proceed efficiently. If you are not using one, add a few drops of glacial acetic acid.[1]
-
Water Removal: The condensation reaction produces water. Its presence can shift the equilibrium back to the reactants, hindering product formation.[1] To counter this, use a Dean-Stark apparatus to physically remove water as it forms or add a chemical drying agent like anhydrous magnesium sulfate to the reaction mixture.[1]
-
Reaction Temperature: Gently heating the reaction can increase the rate of formation. However, be cautious as excessive heat can lead to decomposition.[1]
-
Solvent Choice: The initial condensation is often performed in methanol at room temperature.[2] Ensure the solvent is anhydrous.
Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for low yield in Schiff base formation.
Issue 2: Failure or Low Yield in the Cyclization Step
Question: I have successfully synthesized the Schiff base intermediate, but the subsequent intramolecular cyclization to form the dibenzoxazepine ring is failing or giving a very low yield. What are the critical parameters to check?
Answer:
The cyclization step is often the most challenging part of the synthesis. Several factors can lead to failure or low yields:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for a successful intramolecular cyclization. For Ullmann-type cyclizations, a strong base is used to form the potassium salt of the Schiff base, and a high-boiling polar solvent like DMSO is often required.[2] For Buchwald-Hartwig cyclizations, common bases include Cs₂CO₃ or K₂CO₃, with solvents like toluene or THF.[3]
-
Inert Atmosphere: The catalysts used in modern cyclization methods (e.g., Palladium-based catalysts for Buchwald-Hartwig reactions) can be sensitive to oxygen.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Temperature: Ullmann condensations traditionally require high temperatures, often above 120°C, to proceed.[2][5] Buchwald-Hartwig reactions can sometimes be performed at lower temperatures, but optimization may be necessary.[3] Microwave irradiation can sometimes improve yields and reduce reaction times by allowing for higher temperatures to be reached quickly.[3]
-
Catalyst System (for catalyzed reactions): For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is crucial. Ligands such as Xantphos or BINAP are often used to improve reaction efficiency.[3][6] The catalyst and ligand must be screened and optimized for your specific substrate.
Issue 3: Significant Side Product Formation
Question: My reaction produces the desired dibenzoxazepine, but I am also observing significant formation of side products, which complicates purification and lowers the yield. What are the likely causes and solutions?
Answer:
Side product formation often points to issues with reaction conditions or the stability of intermediates.
-
Hydrolysis of Intermediate: The Schiff base intermediate can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[7] This will revert it back to the starting materials. Consider running the reaction under milder conditions if possible.
-
Self-Condensation or Polymerization: Starting materials or intermediates might react with themselves, leading to undesired oligomers or polymers. This can sometimes be mitigated by using a higher dilution.
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of reactants, intermediates, or even the final product.[8] Monitor the reaction's progress using TLC and stop it as soon as the starting material is consumed to avoid degradation.[7]
-
Catalyst Deactivation: In catalytic cycles, side reactions can occur if the catalyst deactivates or if intermediates are not consumed quickly enough. Ensure the catalyst loading is optimized.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for dibenzoxazepine?
A1: The most prevalent methods involve the formation of a seven-membered ring through intramolecular cyclization. Key strategies include:
-
Ullmann Condensation: This classic method involves a copper-promoted intramolecular cyclization of an intermediate, typically formed from o-aminophenol and an o-halobenzaldehyde. The reaction requires high temperatures and polar aprotic solvents like DMSO.[2][5]
-
Buchwald-Hartwig Amination: A more modern approach that uses a palladium catalyst for the intramolecular C-N bond formation. This method is often more versatile and can proceed under milder conditions than the Ullmann reaction.[3][6][9]
-
Multicomponent Reactions (MCRs): Some newer methods utilize isocyanide-based multicomponent reactions to construct pyrrole-fused dibenzoxazepine derivatives in a single step.[10][11]
Q2: How do I select the most efficient solvent for my reaction?
A2: Solvent choice is critical and depends heavily on the chosen synthetic route.
-
For Ullmann-type cyclizations , high-boiling polar aprotic solvents are standard. Dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) are frequently used because they can dissolve the reactants and withstand the high temperatures (often >120°C) required.[2][5]
-
For Buchwald-Hartwig aminations , common solvents include toluene, THF, and dioxane.[4][12] The choice can affect catalyst stability and reaction rate.
-
Some modern protocols have been developed that are solvent-free , which can be more environmentally friendly and sometimes lead to higher yields.[10][11]
The optimal solvent must be determined experimentally for each specific substrate. A logical approach to solvent screening is outlined in the diagram below.
Caption: Decision tree for solvent selection in dibenzoxazepine synthesis.
Q3: Can the reaction be performed under solvent-free conditions?
A3: Yes, for certain types of dibenzoxazepine synthesis, particularly isocyanide-based multicomponent reactions, a solvent-free approach has been shown to be highly effective. In one study, heating the reactants at 100°C without any solvent resulted in a higher yield (70%) compared to reactions run in various solvents.[10][11] This method offers environmental benefits and can simplify product work-up.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Pyrrole-Fused Dibenzoxazepine Derivative
The following data summarizes the results from a study on a three-component reaction to form a pyrrole-fused dibenzoxazepine derivative.[10][11]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | 24 | Trace |
| 2 | Acetonitrile | 82 | 12 | 45 |
| 3 | Toluene | 110 | 12 | 30 |
| 4 | Ethanol | 78 | 12 | 56 |
| 5 | Tetrahydrofuran | 66 | 12 | 35 |
| 6 | Ethyl Acetate | 77 | 12 | 25 |
| 7 | Dimethylformamide | 100 | 12 | 40 |
| 8 | None (Solvent-Free) | 100 | 2 | 70 |
Data adapted from a study on an isocyanide-based multicomponent reaction.[10][11] Conditions involved dibenzoxazepine as the imine component, 2-benzylidenemalononitrile, and cyclohexyl isocyanide.
Experimental Protocols
Protocol: Synthesis of Dibenz[b,f][2][10]oxazepine via Ullmann Condensation
This protocol is based on a widely used method involving the condensation of o-aminophenol and o-chlorobenzaldehyde, followed by a copper-catalyzed cyclization.[2]
Step 1: Synthesis of the Schiff Base Intermediate
-
Equip a 500 mL two-neck round-bottom flask with a condenser and a mechanical stirrer.
-
Charge the flask with o-aminophenol (0.1 mol) and 250 mL of methanol.
-
Stir the mixture until the o-aminophenol is completely dissolved.
-
Slowly add a solution of o-chlorobenzaldehyde (0.11 mol) in 50 mL of methanol to the flask at room temperature.
-
A yellow precipitate of the Schiff base should appear. Continue stirring for an additional 30-45 minutes to ensure the reaction goes to completion.
-
Filter the resulting yellow solid using a Buchner funnel and wash it with petroleum ether.
-
Dry the product in a vacuum oven.
Step 2: Salt Formation
-
In a separate flask, dissolve the dried Schiff base (0.1 mol) in 250 mL of methanol.
-
Add a solution of potassium hydroxide (KOH) (0.11 mol) in 50 mL of methanol.
-
Stir the mixture at room temperature for 30-45 minutes. The potassium salt of the Schiff base will form.
-
Remove the methanol under reduced pressure using a rotary evaporator.
Step 3: Intramolecular Cyclization
-
To the flask containing the dried potassium salt, add 150 mL of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120°C with vigorous stirring.
-
Maintain this temperature for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
The crude dibenzoxazepine product will precipitate. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dioxane).
The general reaction pathway is illustrated below.
Caption: Reaction pathway for dibenzoxazepine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Deactivation in Dibenzoxazepine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of dibenzoxazepine and related heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems used in modern dibenzoxazepine synthesis?
A1: The synthesis of dibenzoxazepines, an important scaffold in pharmaceuticals, primarily relies on palladium- and copper-catalyzed cross-coupling reactions.[1][2] Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly efficient for forming the key C-N bond.[1][3] Copper-catalyzed systems, often referred to as Ullmann condensation or Goldberg reactions, are also widely used and can be advantageous for large-scale applications due to lower cost.[2][4][5]
Q2: What is catalyst deactivation?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] This is a significant issue in industrial processes and laboratory-scale synthesis, leading to lower yields, process shutdowns, and increased costs for catalyst replacement.[6][7] It is an inevitable process, though its rate can be managed.[6] The timescale for deactivation can range from seconds to years, depending on the catalyst, reaction type, and conditions.[6]
Q3: What are the common mechanisms of catalyst deactivation in these syntheses?
A3: Deactivation can occur through several mechanisms, which are broadly classified as chemical, thermal, and mechanical.[6][8] For dibenzoxazepine synthesis, the most relevant mechanisms include poisoning, fouling, thermal degradation, and leaching of the active metal.[6][8]
-
Poisoning: This occurs when impurities or even reactants/products bind strongly to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[6][9]
-
Fouling: This is the physical deposition of substances, such as carbonaceous residues (coke), onto the catalyst surface and within its pores, which physically blocks access to the active sites.[8][9]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active crystals, reducing the available surface area.[8][10]
-
Leaching: The active metal component can dissolve from its support into the reaction medium, leading to a loss of active sites from the solid catalyst.[8]
Caption: Common mechanisms leading to the deactivation of a catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield / Stalled Reaction
Q: My reaction has stalled or is giving very low yield. How do I determine if catalyst deactivation is the cause?
A: A stalled reaction is a common symptom of catalyst deactivation. A systematic approach is needed to rule out other potential issues before concluding that the catalyst is the problem.
Troubleshooting Workflow The following workflow can help diagnose the issue. Start by verifying the foundational aspects of the reaction setup before investigating more complex catalyst-specific problems.
Caption: A systematic workflow for troubleshooting low-yield reactions.
| Parameter to Check | Potential Problem | Recommended Action |
| Reagents & Solvents | Impurities (e.g., sulfur, water, other nucleophiles) are poisoning the catalyst.[11] | Use high-purity, anhydrous, and properly degassed reagents and solvents. A guard bed can sometimes be used to remove specific poisons.[11] |
| Reaction Atmosphere | Presence of oxygen or moisture is deactivating the catalyst, particularly air-sensitive palladium complexes. | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.[11] |
| Temperature | Temperature is too low for catalyst activation or too high, causing thermal degradation (sintering).[12] | Gradually increase temperature if the reaction is sluggish. If thermal degradation is suspected, attempt the reaction at a lower temperature, possibly with a more active ligand or higher catalyst loading.[12] |
| Ligand | The ligand-to-metal ratio may be suboptimal, or the ligand itself may be degrading. | Verify stoichiometry. For Ullmann couplings, adding a bidentate ligand like 1,10-phenanthroline or a diamine can improve robustness and prevent catalyst decomposition.[2][13] |
| Catalyst Loading | Insufficient catalyst may lead to stalling, especially if slow deactivation is occurring. | Consider a modest increase in catalyst loading. However, this is not a solution for rapid poisoning. |
Issue 2: Suspected Catalyst Poisoning
Q: How can I identify and prevent catalyst poisoning?
A: Poisoning is a chemical deactivation where species in the reaction mixture bind to the catalyst's active sites.[9] This is often characterized by a sharp drop in reaction rate. Prevention is the most effective strategy.[11]
| Catalyst Type | Common Poisons | Sources | Prevention Strategy |
| Palladium | Sulfur compounds, phosphines (excess), halides, water, oxygen, strongly coordinating solvents or products.[10][11] | Reagents, solvents, starting materials, reaction byproducts. | Use high-purity reagents. Degas solvents thoroughly. Work under a strict inert atmosphere.[11] Choose non-coordinating solvents where possible. |
| Copper | N-heterocycles (can act as both reactant and poison), sulfur compounds, halides (can be problematic in excess).[13] | Starting materials (e.g., if the substrate is a complex heterocycle), impurities. | Use of a suitable ligand (e.g., diamines, amino acids, 1,10-phenanthroline) can stabilize the copper catalyst and mitigate poisoning.[2][13][14] Ensure anhydrous conditions.[12] |
Experimental Protocol: Best Practices for Preventing Catalyst Deactivation
-
Reagent and Solvent Preparation:
-
Use the highest purity reagents available.
-
Dry solvents using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Thoroughly degas all solvents and liquid reagents by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Assemble all glassware while hot after drying in an oven, and cool under a stream of inert gas.
-
Perform all reagent transfers under an inert atmosphere using syringe techniques or in a glovebox.[11]
-
-
Execution:
-
For Ullmann reactions, consider adding the copper catalyst last after all other reagents have been combined and the system has been purged with inert gas.[13] This can help in the formation of the active catalytic complex.
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
Use vigorous stirring to ensure good mass transfer and prevent localized overheating at the vessel walls.
-
Issue 3: Catalyst Regeneration
Q: My catalyst has deactivated. Is it possible to regenerate and reuse it?
A: Regeneration is sometimes possible, but its success depends heavily on the mechanism of deactivation and the type of catalyst. Irreversible changes like severe sintering are difficult to reverse.
Decision-Making for Catalyst Regeneration
Caption: Logic for selecting a catalyst regeneration strategy.
| Deactivation Type | Regeneration Strategy | Catalyst Suitability | Comments |
| Fouling / Coking | Solvent washing combined with sonication. A mixture of chloroform and glacial acetic acid has been shown to be effective for Pd(OH)₂/C.[15] | Heterogeneous (e.g., Pd/C, Cu nanoparticles) | This method is effective at removing organic residues blocking the catalyst pores and active sites.[15] |
| Fouling / Coking | Controlled low-temperature combustion (calcination) in air.[10] | Heterogeneous catalysts on robust supports (e.g., alumina, silica) | Risky for sophisticated catalysts. Can lead to sintering if the temperature is not carefully controlled.[7] |
| Poisoning | Washing with a non-coordinating solvent to displace weakly bound poisons.[11] Acidic or alkaline washing can remove specific impurities.[8] | Heterogeneous | Effective only for reversible poisoning. Strongly bound poisons (e.g., sulfur) may require more drastic measures. |
| Oxidation/Reduction | For Pd(II) reduced to inactive Pd(0), treatment with a mild oxidant (e.g., benzoquinone) can restore activity.[16] For Cu catalysts, periodic anodic currents can re-oxidize the surface, restoring active sites.[17] | Palladium, Copper | These are mechanism-specific treatments that require an understanding of the catalyst's resting state. |
Experimental Protocol: General Regeneration of a Fouled Palladium on Carbon (Pd/C) Catalyst
Disclaimer: This is a general procedure. Specific conditions may need to be optimized. Always handle solvents and reagents in a fume hood with appropriate personal protective equipment.
-
Catalyst Recovery: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture. Wash it several times with a solvent like ethyl acetate or THF to remove residual products and reagents.
-
Solvent Treatment (based on literature[15]):
-
Place the recovered catalyst in a flask.
-
Add a mixture of chloroform and glacial acetic acid.
-
Stir the suspension vigorously and sonicate for 30-60 minutes. This helps dislodge material from the catalyst's pores.
-
-
Washing and Drying:
-
Carefully filter the catalyst from the treatment mixture.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral, then wash with a low-boiling-point solvent like acetone or ethanol.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Activity Test: Before reusing the regenerated catalyst in a full-scale reaction, test its activity on a small-scale trial reaction to confirm that its performance has been restored.
References
- 1. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis Of Copper Nanoparticles, Characterisation And Their Catalytic Application In The Synthesis Of Dibenzoxazepine | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis: 5,11-Dihydrodibenzo[b,e]oxazepine Derivatives and Typical Antipsychotics
A new class of potential antipsychotic agents, 5,11-dihydrodibenzo[b,e]oxazepine derivatives, is emerging with a pharmacological profile that suggests a departure from the classical action of typical antipsychotics. This guide provides a comprehensive comparison of these novel compounds with traditional antipsychotic drugs, focusing on their mechanism of action, receptor binding profiles, preclinical efficacy, and side effect profiles, supported by experimental data and detailed methodologies.
Typical antipsychotics, also known as first-generation antipsychotics, have been a cornerstone in the management of psychosis for decades. Their therapeutic effect is primarily attributed to the potent blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, this non-selective dopamine antagonism also leads to a high incidence of extrapyramidal side effects (EPS), such as parkinsonism, dystonia, and tardive dyskinesia, due to the blockade of D2 receptors in the nigrostriatal pathway.
In contrast, 5,11-dihydrodibenzo[b,e]oxazepine derivatives, alongside other atypical antipsychotics, are being investigated for their potential to achieve antipsychotic efficacy with a reduced liability for EPS. This is often attributed to a more complex receptor binding profile, including a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference in the mechanism of action between these two classes of drugs lies in their interaction with key neurotransmitter receptors in the brain.
Typical Antipsychotics: The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors.[1] This action is thought to be responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.
5,11-Dihydrodibenzo[b,e]oxazepine Derivatives and Atypical Antipsychotics: While still exhibiting affinity for the dopamine D2 receptor, these newer compounds often show a higher affinity for the serotonin 5-HT2A receptor. The 5-HT2A/D2 receptor affinity ratio is a key characteristic of many atypical antipsychotics and is believed to contribute to their improved side effect profile. Some analogues of dibenz[b,f]oxepine, a structurally related class, have shown significant binding to both dopamine D4 and serotonin 5-HT2A/2C receptors, suggesting a multi-receptor engagement strategy.[2]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values) for representative typical antipsychotics and, where available, for structurally related dibenzoxepine derivatives. A lower Ki value indicates a higher binding affinity.
| Receptor | Typical Antipsychotics | Dibenz[b,f]oxepin Analogues (Clozapine-like) |
| Chlorpromazine (nM) | Haloperidol (nM) | |
| Dopamine D2 | 1.8 - 10[3] | 1.0 - 2.3[3] |
| Serotonin 5-HT2A | 4.8 - 13.5[3] | 20 - 50[3] |
| Alpha-1 Adrenergic | 4.7 - 21[3] | 10 - 20[3] |
| Histamine H1 | 3 | 400 |
| Muscarinic M1 | 24 | >10,000 |
Note: Data for Compound 10a, a 10-(4-methyl-1-piperazinyl)-dibenz[b,f]oxepine, is provided as a representative of a structurally similar class with demonstrated receptor affinity.[2] Data for specific 5,11-Dihydrodibenzo[b,e]oxazepine derivatives with antipsychotic activity is limited in the public domain.
Preclinical Efficacy: In Vivo Models of Antipsychotic Activity
Animal models are crucial for evaluating the potential therapeutic efficacy of new antipsychotic compounds. Two standard preclinical tests are the conditioned avoidance response (CAR) and the catalepsy test.
Catalepsy Test: This test is a widely used animal model to predict the propensity of a drug to induce extrapyramidal side effects, particularly parkinsonism-like motor rigidity.[10] Typical antipsychotics, such as haloperidol and chlorpromazine, are known to induce catalepsy in a dose-dependent manner.[3][11] A lower propensity to induce catalepsy at therapeutically relevant doses is a key characteristic sought in the development of atypical antipsychotics.
The following table provides a quantitative comparison of the in vivo efficacy of typical antipsychotics in these models.
| In Vivo Model | Typical Antipsychotics |
| Haloperidol | |
| Catalepsy (ED50, mg/kg, rat) | 0.23 - 0.42[10] |
| Conditioned Avoidance Response (ED50, mg/kg, rat) | ~0.06 |
Side Effect Profile: The Critical Distinction
The primary advantage sought with 5,11-dihydrodibenzo[b,e]oxazepine derivatives and other atypical antipsychotics over typical agents is a more favorable side effect profile.
Typical Antipsychotics: The high affinity for D2 receptors is strongly correlated with a high incidence of:
-
Extrapyramidal Side Effects (EPS): Including acute dystonia, akathisia, and parkinsonism.[12]
-
Tardive Dyskinesia (TD): A long-term movement disorder.[13]
-
Hyperprolactinemia: Due to dopamine blockade in the tuberoinfundibular pathway.
5,11-Dihydrodibenzo[b,e]oxazepine Derivatives: The hypothesis is that a lower affinity for D2 receptors and/or a higher 5-HT2A/D2 affinity ratio will result in a reduced risk of EPS and tardive dyskinesia. While clinical data on these specific derivatives is not yet available, the preclinical profiles of structurally similar compounds are promising. However, like other atypical antipsychotics, they may still be associated with metabolic side effects such as weight gain and glucose dysregulation.[14]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.
-
Filtration: The mixture is rapidly filtered to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic efficacy of a test compound.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response).
-
Testing: After the animal has learned the task, it is treated with the test compound or a vehicle. The number of avoidance and escape responses is recorded.
-
Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without affecting the number of escape responses.
Catalepsy Bar Test in Rats
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects.
Protocol:
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) above a surface.
-
Procedure: The rat is treated with the test compound or a vehicle. At various time points after administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is measured.[8]
-
Data Analysis: A significant increase in the descent latency compared to the vehicle-treated group indicates the induction of catalepsy.
Signaling Pathways and Logical Relationships
The interplay between dopamine and serotonin signaling pathways is central to the differing mechanisms of typical and atypical antipsychotics.
Caption: Comparative mechanism of action.
Caption: Preclinical evaluation workflow.
Conclusion
5,11-Dihydrodibenzo[b,e]oxazepine derivatives represent a promising avenue of research in the quest for safer and more effective antipsychotic medications. Their hypothesized mechanism of action, characterized by a potential for balanced dopamine and serotonin receptor antagonism, suggests a possible improvement over the D2-centric action of typical antipsychotics. While comprehensive quantitative data for this specific chemical class is still emerging, the comparison with established antipsychotics based on structurally related compounds and preclinical testing paradigms provides a strong rationale for their continued investigation. Future research should focus on elucidating the precise receptor binding profiles and in vivo efficacy of these novel derivatives to fully understand their therapeutic potential and differentiate them from existing treatments for psychotic disorders.
References
- 1. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of 5H-dibenzo[a,d]cycloheptene and dibenz[b,f]oxepin analogues of clozapine to dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of conditioned reward association by typical and atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of typical and atypical antipsychotic drugs on two-way active avoidance. Relationship to DA receptor blocking profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of typical and atypical antipsychotic drugs on response decrement patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, pharmacophore modeling and in vitro activity of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives as novel and potent antagonists of the prostaglandin EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Analysis of Dibenzoxazepine and Dibenzodiazepine Scaffolds in Drug Discovery
A deep dive into the structural nuances, pharmacological profiles, and therapeutic applications of two privileged scaffolds in medicinal chemistry.
In the landscape of medicinal chemistry, the dibenzoxazepine and dibenzodiazepine scaffolds represent two critical tricyclic frameworks that have given rise to a multitude of clinically significant therapeutic agents. While structurally similar, the substitution of an oxygen atom in the central seven-membered ring of dibenzoxazepine with a nitrogen atom in dibenzodiazepine imparts distinct physicochemical and pharmacological properties. This comprehensive guide provides a comparative study of these two scaffolds, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Structural and Pharmacological Distinctions
| Feature | Dibenzoxazepine Scaffold | Dibenzodiazepine Scaffold |
| Core Structure | Tricyclic system with a central oxazepine ring fused to two benzene rings. | Tricyclic system with a central diazepine ring fused to two benzene rings. |
| Key Representative Drug | Loxapine | Clozapine |
| Primary Therapeutic Area | Antipsychotic | Atypical Antipsychotic |
| General Receptor Profile | Broad, with notable affinity for dopamine and serotonin receptors. | Broad, with a complex and distinct profile at dopamine, serotonin, muscarinic, and other receptors. |
| Key Pharmacological Difference | Often exhibits a more "typical" antipsychotic profile at higher doses. | Considered the archetypal "atypical" antipsychotic, with a lower propensity for extrapyramidal side effects. |
Unveiling the Pharmacological Landscape: A Quantitative Receptor Binding Comparison
The therapeutic efficacy and side-effect profiles of drugs derived from these scaffolds are largely dictated by their binding affinities to various neurotransmitter receptors. The following tables summarize the receptor binding affinities (Ki values in nM) of the representative drugs, loxapine and clozapine, for key receptors implicated in their mechanisms of action. A lower Ki value signifies a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | Loxapine | Clozapine |
| D1 | 12 - 29 | 84.41 |
| D2 | <2 | 125 - 129.2 |
| D3 | High Affinity (<100) | 6.890 |
| D4 | 12 - 29 | 13.58 |
| D5 | 12 - 29 | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | Loxapine | Clozapine |
| 5-HT1A | >1000 | - |
| 5-HT2A | <2 | 4.280 |
| 5-HT2C | 12 - 29 | 6.890 |
| 5-HT6 | >1000 | - |
| 5-HT7 | >1000 | - |
Table 3: Other Key Receptor Binding Affinities (Ki, nM)
| Receptor | Loxapine | Clozapine |
| Histamine H1 | 4.820 | 13.58 |
| Muscarinic M1 | - | 7.5 |
| Adrenergic α1 | - | 51.90 |
| Adrenergic α2 | - | 51 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis from multiple sources.
The Synthetic Blueprint: Crafting the Core Scaffolds
The construction of the dibenzoxazepine and dibenzodiazepine cores can be achieved through various synthetic strategies. Below are representative protocols for the synthesis of each scaffold.
Experimental Protocol: Synthesis of a Dibenzo[b,f][1][2]oxazepine Derivative
This protocol outlines a general method for the synthesis of dibenzo[b,f][1][2]oxazepines via a condensation reaction.
Materials:
-
o-Aminophenol
-
o-Chlorobenzaldehyde
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve o-aminophenol and o-chlorobenzaldehyde in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting Schiff base may precipitate out of solution. Filter the solid and wash with cold ethanol.
-
Cyclization: To a solution of the Schiff base in DMSO, add powdered potassium hydroxide. Heat the mixture to 120°C for 2-4 hours.
-
Isolation and Purification: Cool the reaction mixture and pour it into ice-cold water. The crude dibenzoxazepine derivative will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Protocol: Synthesis of a Dibenzo[b,e][1][2]diazepine Derivative
This protocol describes a common route to the dibenzo[b,e][1][2]diazepine scaffold.
Materials:
-
o-Phenylenediamine
-
o-Iodobenzoic acid
-
Copper(I) iodide (CuI)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
N-Methylpiperazine
-
Ethanol
Procedure:
-
Esterification: Convert o-iodobenzoic acid to its ethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Ullmann Condensation: In a microwave reactor, combine ethyl iodobenzoate, o-phenylenediamine, and a catalytic amount of CuI. Irradiate the mixture at 180°C.
-
Cyclization and Amination: Reflux the product from the previous step with POCl3 and N,N-dimethylaniline under a nitrogen atmosphere for 12 hours. Remove excess POCl3 by distillation. Add N-methylpiperazine and continue to reflux for another 12 hours to introduce the piperazine side chain.
-
Work-up and Purification: After cooling, carefully quench the reaction mixture with ice water and basify with a suitable base (e.g., sodium hydroxide). Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Molecular Logic: Pathways and Workflows
To better understand the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: General synthetic workflows for dibenzoxazepine and dibenzodiazepine scaffolds.
Caption: Simplified comparison of key receptor binding affinities for representative drugs.
Experimental Protocols for Pharmacological Assays
The determination of receptor binding affinities is crucial for characterizing the pharmacological profile of compounds. The following is a generalized protocol for a competitive radioligand binding assay.
General Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
Test compound (dibenzoxazepine or dibenzodiazepine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The dibenzoxazepine and dibenzodiazepine scaffolds continue to be fertile ground for the discovery of novel therapeutics, particularly in the realm of central nervous system disorders. While loxapine and clozapine serve as important clinical benchmarks, the exploration of novel derivatives with tailored receptor-binding profiles holds promise for developing drugs with improved efficacy and reduced side effects. The subtle yet significant impact of the heteroatom in the central ring underscores the importance of nuanced structural modifications in drug design. Future research will likely focus on leveraging computational modeling and advanced synthetic methodologies to design next-generation modulators of CNS targets based on these privileged scaffolds.
References
In Vitro Anticancer Activity of Dibenzoxazepine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including the tricyclic dibenzoxazepine core. This guide provides a comparative overview of the in vitro anticancer activity of various dibenzoxazepine and structurally related compounds, summarizing key experimental data and elucidating their mechanisms of action.
Comparative Anticancer Activity
The in vitro cytotoxic effects of several dibenzoxazepine and related benzoxazepine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The data presented below is collated from multiple studies to facilitate a comparison of the anticancer activity of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzo[f][1][2]oxazepine-3,5(2H,4H)-diones | ||||
| 6f | K-562 (Leukemia) | 6.81 | Doxorubicin | 0.46 |
| 6f | T-47D (Breast Cancer) | 8.24 | Doxorubicin | 0.52 |
| 3-Phenylbenzo[f][1][2]oxazepin-5(4H)-ones | ||||
| 10 | K-562 (Leukemia) | 7.23 | Doxorubicin | 0.46 |
| 10 | T-47D (Breast Cancer) | 9.35 | Doxorubicin | 0.52 |
| 11e | K-562 (Leukemia) | 7.92 | Doxorubicin | 0.46 |
| 11e | T-47D (Breast Cancer) | 10.16 | Doxorubicin | 0.52 |
| 11f | K-562 (Leukemia) | 7.55 | Doxorubicin | 0.46 |
| 11f | T-47D (Breast Cancer) | 9.88 | Doxorubicin | 0.52 |
| Dibenzo[b,f]azepine Derivative | ||||
| Compound 4g | LM8G7 (Murine Osteosarcoma) | 15 ± 0.6 | Cisplatin | 30 ± 24 |
| Compound 4g | OVSAHO (Human Ovarian Cancer) | 24 ± 3.6 | Cisplatin | 15 ± 0.6 |
Experimental Protocols
The evaluation of the anticancer activity of dibenzoxazepine compounds involves a series of established in vitro assays. The following are detailed methodologies for key experiments cited in the assessment of these compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dibenzoxazepine compounds and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Cells are treated with the dibenzoxazepine compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X binding buffer, and Annexin V-FITC and PI are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Signaling Pathways and Mechanisms of Action
Dibenzoxazepine and related compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and death.
Induction of Apoptosis and Cell Cycle Arrest
Studies on benzoxazepine derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest.[3][4] Specifically, they have been observed to cause an accumulation of cells in the PreG1 phase of the cell cycle, indicative of apoptosis, and to arrest cell growth at the G2/M checkpoint.[3][4] The apoptotic mechanism involves the activation of key executioner proteins like caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3][4]
Caption: Proposed apoptotic pathway induced by dibenzoxazepine-related compounds.
Experimental Workflow for In Vitro Anticancer Activity Screening
The general workflow for evaluating the in vitro anticancer potential of novel compounds such as dibenzoxazepines follows a multi-step process.
References
A Comparative Guide to the Structure-Activity Relationship of Dibenzoxazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dibenzoxazepine analogs, focusing on their structure-activity relationships (SAR) as antipsychotic and antibacterial agents. The information is compiled from various studies to offer an objective overview supported by experimental data.
Introduction to Dibenzoxazepines
Dibenzoxazepines are a class of tricyclic compounds that form the structural core of several clinically important drugs. Loxapine, an archetypal member of this class, is a first-generation antipsychotic used in the treatment of schizophrenia.[1] Its chemical structure is closely related to the atypical antipsychotic clozapine.[1] The therapeutic effects of these compounds are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Recent studies have also explored the potential of dibenzoxazepine derivatives as antibacterial agents.[3] This guide will delve into the SAR of this scaffold, comparing key analogs and their biological activities.
Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors
The antipsychotic effect of dibenzoxazepine analogs is predominantly mediated by their ability to block D2 and 5-HT2A receptors in the central nervous system.[2] The balance of activity at these two receptors is a critical determinant of a drug's efficacy and side-effect profile, distinguishing "typical" from "atypical" antipsychotics.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of key dibenzoxazepine analogs and comparator drugs for the human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dibenzoxazepine Core | Key Structural Features | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio | Reference |
| Loxapine | Yes | 2-Chloro substitution, N-methylpiperazine side chain | 11 - 20 | 0.5 - 6.9 | 0.05 - 0.35 | [1] |
| Amoxapine | Yes | N-demethylated metabolite of Loxapine | 3.2 | 0.5 | 0.16 | [4] |
| Clozapine | No (Dibenzodiazepine) | 8-Chloro substitution, N-methylpiperazine side chain | 125 - 350 | 5 - 20 | 0.04 - 0.06 | |
| Olanzapine | No (Thienobenzodiazepine) | Thiophene ring bioisostere of the benzene ring in clozapine | 1.1 - 31.3 | 4 | 0.13 - 3.64 |
Key SAR Insights:
-
Tricyclic Core: The nature of the central seven-membered ring influences receptor affinity. The dibenzoxazepine core of loxapine and amoxapine confers potent D2 and 5-HT2A antagonism.[1][4] The replacement of the oxazepine ring with a diazepine (clozapine) or thienodiazepine (olanzapine) ring alters the binding profile.
-
Piperazine Side Chain: The N-methylpiperazine side chain is a common feature among these antipsychotics and is crucial for interacting with both D2 and 5-HT2A receptors.[3]
-
Substitutions on the Tricyclic System: The position and nature of substituents on the aromatic rings significantly impact binding affinity. For instance, the 2-chloro group in loxapine contributes to its potent receptor binding.[1]
Antibacterial Activity of Dibenzoxazepine Analogs
Recent research has identified a novel therapeutic potential for dibenzoxazepine derivatives as antibacterial agents, particularly against intracellular and multidrug-resistant bacteria.[3]
Comparative Antibacterial Efficacy
The following table presents the in vitro antibacterial activity of loxapine and its derivatives against Salmonella typhimurium.
| Compound | Key Structural Modifications from Loxapine | EC50 (µM) vs. Intracellular S. typhimurium | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) | Reference |
| Loxapine | - | 5.74 | >100 | >17.4 | [3] |
| SW2 | Ethyl group on piperazine nitrogen | 4.89 | >100 | >20.4 | [3] |
| SW3 | Propyl group on piperazine nitrogen | 4.34 | >100 | >23.0 | [3] |
| SW14 | Cyclohexylmethyl group on piperazine nitrogen | 0.39 | 23.4 | 60.0 | [3] |
Key SAR Insights:
-
Piperazine Substituent: The antibacterial activity of loxapine derivatives is highly dependent on the substituent on the piperazine nitrogen. Increasing the length and bulk of the alkyl group can enhance antibacterial potency. The cyclohexylmethyl group in SW14 resulted in the most potent activity.[3]
-
Dissociation from Antipsychotic Activity: Notably, some of the structural modifications that enhance antibacterial activity also reduce the binding affinity for the D2 receptor, suggesting a potential to develop selective antibacterial agents with minimal antipsychotic side effects.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity (Ki) of unlabeled test compounds for the dopamine D2 receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a high-affinity D2 antagonist).
-
Unlabeled Ligand (for non-specific binding): Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).
-
Test Compounds: Dibenzoxazepine analogs at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of radioligand at a fixed concentration (typically near its Kd value).
-
50 µL of assay buffer (for total binding), unlabeled ligand (for non-specific binding), or test compound at varying concentrations.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of compounds to act as agonists or antagonists at the 5-HT2A receptor by detecting changes in intracellular calcium concentration.
1. Materials:
-
Cell Line: A cell line stably co-expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq/16).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.
-
Agonist: Serotonin (5-HT) or a known 5-HT2A agonist.
-
Test Compounds: Dibenzoxazepine analogs.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.
2. Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C in the dark.
-
Compound Addition:
-
Antagonist Mode: Add the test compounds at various concentrations and incubate for a predefined period. Then, add a fixed concentration of the agonist (e.g., EC80 of serotonin) to all wells.
-
Agonist Mode: Add the test compounds at various concentrations directly to the dye-loaded cells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis:
-
Antagonist Mode: Determine the IC50 value of the test compound by plotting the inhibition of the agonist-induced calcium flux against the log concentration of the test compound.
-
Agonist Mode: Determine the EC50 value of the test compound by plotting the increase in fluorescence against the log concentration of the test compound.
-
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a bacterium.[5]
1. Materials:
-
Bacterial Strain: e.g., Salmonella typhimurium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Dibenzoxazepine analogs.
-
96-well Microtiter Plates.
-
Bacterial Inoculum: Prepared to a standardized density (e.g., 0.5 McFarland standard).
2. Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the growth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (medium without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the dopamine D2 and serotonin 5-HT2A receptors, which are the main targets of dibenzoxazepine antipsychotics.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical in vitro screening workflow for identifying and characterizing novel dibenzoxazepine analogs with antipsychotic potential.
Caption: In Vitro Screening Workflow for Antipsychotics.
References
Unraveling the Toxicological Landscape of Dibenzoxazepine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of various dibenzoxazepine derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of antipsychotics. Understanding the relative toxicity of these derivatives is paramount for lead optimization and the development of safer therapeutic agents. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and elucidates a critical signaling pathway involved in drug-induced toxicity.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of several dibenzoxazepine derivatives. Direct comparative studies across a wide range of these compounds are limited; therefore, the data presented is compiled from various sources and methodologies. It is crucial to consider the different experimental contexts (e.g., cell lines, assay types) when interpreting these values.
| Derivative | Compound/Code | Assay Type | Cell Line/Organism | Endpoint | Value | Selectivity Index (CC50/EC50) |
| Loxapine | Loxapine | Cell Viability | RAW264.7 macrophages | CC50 | 107.1 ± 3.1 µM[1] | 14.8[1] |
| Loxapine Derivative | SW14 | Cell Viability | RAW264.7 macrophages | CC50 | 23.4 µM[1] | 60.0[1] |
| Amoxapine | Amoxapine | Bacterial Cytotoxicity | - | - | Showed severe cytotoxicity at 20 µM[2] | Not Applicable |
| Dibenz(b,f)-1,4-oxazepine | CR | Acute Toxicity | Laboratory mammals | - | Very low acute lethal and sub-lethal toxicity[3] | Not Applicable |
Note:
-
CC50 (50% cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells. A lower CC50 value indicates higher cytotoxicity.
-
Selectivity Index (SI): The ratio of a compound's cytotoxicity (CC50) to its effective concentration (EC50). A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic to cells.
-
The data for Amoxapine indicates significant cytotoxicity at a specific concentration rather than a calculated CC50 value.[2]
-
The information for Dibenz(b,f)-1,4-oxazepine (CR) is qualitative, indicating low toxicity without providing a specific LD50 value.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological findings. Below are representative protocols for common in vitro cytotoxicity assays used to assess the toxicity of dibenzoxazepine derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells or HepG2 hepatoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the dibenzoxazepine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[4] Agitate the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of dead cells.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., Triton X-100) for about 45 minutes before collecting the supernatant.[6]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
-
Signaling Pathway in Dibenzoxazepine-Induced Toxicity
A common mechanism underlying the toxicity of many xenobiotics, including some antipsychotic drugs, is the induction of apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a critical signaling cascade that can be triggered by cellular stress, such as that induced by drug toxicity.
Caption: Intrinsic apoptosis pathway initiated by drug-induced cellular stress.
This guide serves as a foundational resource for researchers investigating the toxicological properties of dibenzoxazepine derivatives. The provided data and protocols offer a starting point for comparative analysis and further experimental design, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxapine inhibits replication of hepatitis A virus in vitro and in vivo by targeting viral protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dibenzoxazepine and Phenothiazine Antipsychotics
This guide provides an objective comparison of the efficacy of two prominent classes of antipsychotics: dibenzoxazepines and phenothiazines. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data from clinical trials to evaluate their mechanisms of action, therapeutic effectiveness, and methodologies for assessment.
Introduction and Mechanism of Action
Phenothiazines, such as chlorpromazine, represent the first generation of typical antipsychotics. Their primary therapeutic effect is derived from the potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] This blockade helps to alleviate the positive symptoms of schizophrenia, like hallucinations and delusions.[1] Dibenzoxazepines, including loxapine and clozapine, are generally classified as atypical antipsychotics. While they also act as dopamine D2 receptor antagonists, many exhibit a strong affinity for serotonin 5-HT2A receptors.[3][4] This dual-receptor antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia.[3]
Phenothiazine Signaling Pathway: The principal mechanism for phenothiazines is the blockade of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[1] Activation of these receptors by dopamine inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[1] By acting as antagonists, phenothiazines prevent this inhibition.[1]
Dibenzoxazepine Signaling Pathway: Dibenzoxazepines like loxapine and clozapine possess a multifaceted mechanism, primarily involving the antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3] The 5-HT2A receptor antagonism is thought to increase dopamine release in certain brain regions, potentially alleviating negative symptoms and reducing the likelihood of extrapyramidal side effects.[5]
Comparative Efficacy from Clinical Trials
Direct comparisons between dibenzoxazepines and phenothiazines have yielded mixed results, suggesting that efficacy can be highly dependent on the specific compounds, patient populations, and clinical contexts.
Loxapine (Dibenzoxazepine) vs. Chlorpromazine (Phenothiazine): Clinical studies comparing loxapine and chlorpromazine, particularly in patients with paranoid schizophrenia, have produced conflicting findings. A prospective, double-blind study found no significant difference in clinical efficacy between the two drugs for this patient subgroup.[6][7] Conversely, another double-blind study involving newly admitted paranoid schizophrenic patients reported that loxapine demonstrated superior efficacy and was associated with less troublesome adverse reactions compared to chlorpromazine.[8]
Clozapine (Dibenzoxazepine) vs. Chlorpromazine (Phenothiazine): Clozapine, often reserved for treatment-resistant schizophrenia, has been shown to be superior to chlorpromazine in improving both positive and negative symptoms in this population.[9] One study found that 30% of treatment-resistant patients improved with clozapine after six weeks, compared to only 4% of those receiving chlorpromazine.[9] However, in geriatric schizophrenia, a 12-week double-blind study concluded that both clozapine and chlorpromazine were effective treatments, with no statistically significant difference in the improvement of PANSS scores between the two groups.[10] A long-term, 9-year follow-up of a randomized trial in treatment-naive, first-episode schizophrenia patients found that the effectiveness of clozapine and chlorpromazine was comparable, with individuals in both groups spending an almost identical amount of time in remission (78%).[11] Notably, patients were more likely to remain on their originally assigned medication in the clozapine group, suggesting better long-term tolerability.[11][12]
Quantitative Data Summary
| Comparison | Study Population | Duration | Key Efficacy Measure (Primary Outcome) | Result | Reference |
| Loxapine vs. Chlorpromazine | Inpatients with paranoid schizophrenia | N/A | Clinical Efficacy | No significant difference | [6] |
| Loxapine vs. Chlorpromazine | Newly admitted paranoid schizophrenic patients (N=68) | Up to 4 weeks | Clinical Efficacy (Psychiatric Status Rating Scales) | Loxapine showed superior efficacy | [8] |
| Clozapine vs. Chlorpromazine | Geriatric inpatients with chronic schizophrenia (N=42) | 12 weeks | Change in PANSS Score | No statistically significant difference | [10] |
| Clozapine vs. Chlorpromazine | Treatment-naive, first-episode schizophrenia (N=160) | 9 years | Time spent in remission | No significant difference (78% for both) | [11] |
| Clozapine vs. Chlorpromazine | Treatment-resistant schizophrenia (N=267) | 6 weeks | Clinical Improvement | Clozapine superior (30% vs 4% response rate) | [9] |
Experimental Protocols
The assessment of antipsychotic efficacy relies on standardized clinical trial methodologies and validated rating scales.
Typical Clinical Trial Protocol: A common design for comparing antipsychotics is the randomized, double-blind, controlled trial. This methodology minimizes bias by ensuring neither the participants nor the investigators know which treatment is being administered.
-
Participant Selection: Patients are recruited based on specific diagnostic criteria (e.g., DSM-IV or DSM-5 for schizophrenia) and symptom severity, often measured by a baseline score on a rating scale like the PANSS.[8][10][13]
-
Randomization and Blinding: Participants are randomly assigned to receive either a dibenzoxazepine (e.g., loxapine 10 mg) or a phenothiazine (e.g., chlorpromazine 100 mg) prepared in identical-appearing capsules.[7]
-
Treatment and Dosage: Dosages are titrated based on clinical response and tolerability over a predefined study period, which can range from a few weeks to several months.[8][10]
-
Efficacy Assessment: Efficacy is evaluated at baseline and at regular intervals using standardized psychiatric rating scales. The primary outcome is often the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[10][13][14] Secondary outcomes may include the Clinical Global Impressions (CGI) scale, which assesses the overall severity of illness and improvement.[10]
-
Safety and Tolerability: Adverse events are systematically monitored and recorded throughout the trial. This includes monitoring for extrapyramidal symptoms (EPS), metabolic changes, and other common side effects.[10]
Key Efficacy Measures:
-
Positive and Negative Syndrome Scale (PANSS): The PANSS is a widely used, 30-item rating scale to assess the severity of positive symptoms (e.g., delusions, hallucinations), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology in patients with schizophrenia.[14][15] A reduction in the PANSS total score from baseline is a primary indicator of treatment efficacy.[16]
-
Clinical Global Impressions (CGI) Scale: The CGI is a 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment. The CGI-Improvement (CGI-I) subscale is used to rate how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.[10]
Conclusion
The comparative efficacy of dibenzoxazepine and phenothiazine antipsychotics is complex, with no single class demonstrating universal superiority. Evidence from clinical trials indicates that while both classes are effective in managing psychosis, their performance can vary. Some studies show comparable efficacy between agents like loxapine and chlorpromazine, while others suggest an advantage for the dibenzoxazepine.[6][8]
Dibenzoxazepines, particularly clozapine, may offer a significant advantage in treatment-resistant schizophrenia.[9] In less severe cases or different patient populations, such as geriatric patients or those in their first episode of psychosis, the efficacy between clozapine and chlorpromazine can be statistically similar.[10][11] However, long-term tolerability may be better with certain dibenzoxazepines.[11] The choice between these classes requires careful consideration of the individual patient's clinical profile, symptom severity, treatment history, and potential for adverse effects. Future research should continue to delineate specific patient characteristics that predict a more favorable response to one class over the other.
References
- 1. benchchem.com [benchchem.com]
- 2. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Is loxapine more effective than chlorpromazine in paranoid schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Loxapine versus chlorpromazine in paranoid schizophrenia: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of clozapine versus chlorpromazine in geriatric schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. [PDF] Clozapine v. chlorpromazine in treatment-naive, first-episode schizophrenia: 9-year outcomes of a randomised clinical trial. | Semantic Scholar [semanticscholar.org]
- 13. Rapid acute treatment of agitation in individuals with schizophrenia: multicentre, randomised, placebo-controlled study of inhaled loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innovationscns.com [innovationscns.com]
- 15. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic-pharmacodynamic modeling of antipsychotic drugs in patients with schizophrenia Part I: the use of PANSS total score and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Dibenzoxazepine and Structurally Related Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The dibenzoxazepine scaffold and its structural analogues, such as dibenzodiazepines and benzoxazepinones, have emerged as a promising class of molecules for the development of novel kinase inhibitors. These compounds have demonstrated potent and often selective inhibition of various kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the performance of these derivatives against different kinase targets, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activity of various dibenzoxazepine-related derivatives against their target kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Other Kinases Tested (Selectivity) |
| 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one | Compound 21k | TNIK | 26 | Highly selective against a panel of 406 other kinases.[2][3] |
| Dibenzodiazepine (Allosteric) | Compound 3 (NVS-PAK1-1) | PAK1 | 5.2 | High selectivity over other PAK isoforms and the broader kinome.[3][4][5] |
| Benzoxazepinone (Allosteric) | Compound 10 (LIJTF500025) | LIMK1/2 | ~10-100 | Dual inhibitor, also potent against RIPK1.[6][7][8] |
| Benzoxazepinone (Allosteric) | GSK'481 (Lead Compound) | RIPK1 | <10 | Highly selective for RIPK1.[6] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects.
Wnt/β-catenin Signaling Pathway and TNIK Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a key downstream component of the Wnt/β-catenin signaling pathway.[1][9][10] In many cancers, particularly colorectal cancer, mutations in this pathway lead to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of proliferative and anti-apoptotic genes. TNIK is essential for the activation of this transcriptional complex.[1][4] Dibenzoxazepine derivatives, such as compound 21k , inhibit TNIK, thereby blocking Wnt target gene expression and suppressing cancer cell growth.[2][3]
PAK1 Signaling and Allosteric Inhibition by Dibenzodiazepines
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases Rac and Cdc42.[4][11] It plays a crucial role in regulating the cytoskeleton, cell motility, proliferation, and survival.[12] Dysregulation of PAK1 signaling is implicated in various cancers.[12] Dibenzodiazepine derivatives have been identified as potent and selective allosteric inhibitors of PAK1.[3][4][5] These compounds bind to a novel site adjacent to the ATP-binding pocket, offering high selectivity.[3][4][5]
RIPK1 and LIMK Signaling and Inhibition by Benzoxazepinones
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death pathways, including apoptosis and necroptosis.[1][9][10] LIM domain kinases 1 and 2 (LIMK1/2) are involved in regulating actin dynamics and are implicated in cancer cell migration and invasion.[13][14][15] Benzoxazepinone-based compounds have been developed as potent allosteric inhibitors of both RIPK1 and LIMK1/2, demonstrating the potential for scaffold hopping in drug discovery.[2][6][7][8]
Experimental Protocols
The validation of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Experimental Workflow for Kinase Inhibitor Validation
A typical workflow for the validation of a novel kinase inhibitor is depicted below. This process starts with a biochemical assay to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess its activity in a more physiological context.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (dibenzoxazepine derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common.
-
Kinase Reaction:
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a kinase inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., HCT116 for TNIK inhibitors)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for Pathway Modulation
Objective: To determine if the kinase inhibitor modulates the phosphorylation status of downstream targets in its signaling pathway.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Using phospho-specific antibodies, it can be used to assess the activation state of signaling pathways.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of the target protein and its phosphorylated form.
-
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lim kinase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Cross-Reactivity Profile of Dibenzoxazepine Compounds: Clozapine, Olanzapine, and Loxapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of three commonly prescribed dibenzoxazepine-derived atypical antipsychotic drugs: clozapine, olanzapine, and loxapine. The therapeutic efficacy and side-effect profiles of these compounds are largely dictated by their interactions with a wide range of neurotransmitter receptors. Understanding their distinct receptor binding affinities is crucial for predicting clinical outcomes and guiding drug development efforts. This document summarizes their binding affinities for key dopamine, serotonin, adrenergic, muscarinic, and histamine receptors, supported by experimental data.
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of clozapine, olanzapine, and loxapine for a range of human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that Ki values can vary between studies due to different experimental conditions.[1] The data presented here are compiled from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8][9][10]
| Receptor Family | Receptor Subtype | Clozapine Ki (nM) | Olanzapine Ki (nM) | Loxapine Ki (nM) |
| Dopamine | D1 | 85 - 229 | 31 - 55 | 21 - 58 |
| D2 | 12.8 - 385 | 11 - 31 | 6 - 24 | |
| D3 | 7 - 48 | 23 - 48.5 | 10 - 20 | |
| D4 | 9 - 51 | 9 - 27 | 4 - 31 | |
| Serotonin | 5-HT1A | 148 - 230 | 148 - 328 | >1000 |
| 5-HT2A | 3 - 17 | 4 - 11 | 2 - 7 | |
| 5-HT2C | 5 - 19 | 11 - 22 | 13 - 31 | |
| 5-HT3 | 115 - 220 | 115 - 160 | >1000 | |
| 5-HT6 | 6 - 31 | 7 - 12 | 55 - 100 | |
| 5-HT7 | 13 - 62 | 40 - 100 | 40 - 80 | |
| Adrenergic | α1 | 7 - 27 | 19 - 57 | 13 - 40 |
| α2 | 10 - 150 | 23 - 234 | 20 - 150 | |
| Histamine | H1 | 1 - 7 | 1 - 7 | 4 - 20 |
| Muscarinic | M1 | 1.9 - 11 | 2.5 - 26 | 25 - 100 |
Experimental Protocols
The receptor binding affinities presented in this guide are primarily determined using competitive radioligand binding assays. Functional assays are then often employed to determine the pharmacological activity of the compound at the target receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Radioligand Competition Binding Assay
This technique measures the ability of a test compound (e.g., clozapine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific G protein-coupled receptor (GPCR).
Materials:
-
Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).
-
Test Compounds: Serial dilutions of the dibenzoxazepine compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (for total binding) or non-specific ligand (for non-specific binding).
-
Serial dilutions of the test compound or vehicle.
-
Radioligand at a concentration near its dissociation constant (Kd).
-
Diluted membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Assay Example: cAMP Assay for Dopamine D2 Receptor (Gi-coupled)
Objective: To determine the functional effect (antagonism) of a test compound on Dopamine D2 receptor activation.
Principle: The Dopamine D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to block the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Test Compounds: Serial dilutions of the dibenzoxazepine compounds.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to activate adenylyl cyclase and produce a measurable cAMP signal).
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) along with forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data with the forskolin-only wells as 100% and basal as 0%.
-
Plot the percentage of inhibition of the dopamine response against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Serotonin 5-HT2A receptor signaling cascade.
Experimental Workflow for Cross-Reactivity Profiling
Caption: General experimental workflow.
References
- 1. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
- 9. psychopharmacopeia.com [psychopharmacopeia.com]
- 10. Loxapine succinate | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
In Vivo Efficacy of Novel Dibenzoxazepine-Based Drugs: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of novel dibenzoxazepine-based and structurally related compounds in preclinical models of cancer and central nervous system (CNS) disorders. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging therapeutic agents.
Anti-Cancer Efficacy
Novel dibenzoxazepine and dibenzazepine derivatives are showing promise as anti-cancer agents by targeting key oncogenic signaling pathways, leading to tumor growth inhibition. This section compares the in vivo efficacy of representative compounds from this class.
Comparison of In Vivo Anti-Cancer Efficacy
| Compound ID | Drug Class | Cancer Model | Dosing Regimen | Outcome Measure | Result |
| RTC-5 | Dibenzazepine Derivative | H1650 Lung Cancer Xenograft | 100 mg/kg | Mean fold change in tumor volume | 1.49 ± 0.26 (vs. 3.46 ± 0.95 for vehicle)[1] |
| Compound 4g | Dibenzo[b,f]azepine Isoxazoline | Murine Osteosarcoma (LM8G7) and Human Breast Cancer (MDA-MB-231) | 1-10 µM (in vitro) | Inhibition of cell invasion and migration | Inhibited LM8G7 invasion by 85% at 5 µM and MDA-MB-231 invasion completely at 10 µM[2][3] |
Experimental Protocols
H1650 Lung Cancer Xenograft Model for RTC-5 Efficacy Study [1]
-
Cell Culture: H1650 non-small cell lung cancer cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of H1650 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. RTC-5 is administered at a dose of 100 mg/kg, while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes are measured throughout the study, and the mean fold change in tumor volume is calculated to determine the anti-tumor efficacy of the compound.
-
Histopathological Analysis: At the end of the study, tumors may be excised for further analysis, including western blotting to assess the modulation of signaling pathways.
Signaling Pathways in Anti-Cancer Activity
The anti-cancer effects of re-engineered tricyclic compounds like RTC-5 are attributed to the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1] This is potentially mediated through the activation of the tumor suppressor Protein Phosphatase 2A (PP2A).[4][5] Dibenzazepine derivatives have also been implicated in the inhibition of the Wnt/β-catenin signaling pathway.
Central Nervous System (CNS) Activity
Novel benzodiazepine derivatives, a class of compounds structurally related to dibenzoxazepines, are being investigated for their anxiolytic and antidepressant-like effects.
Comparison of In Vivo CNS Activity
| Compound ID | Drug Class | Animal Model | Behavioral Test | Dosing Regimen (i.p.) | Outcome Measure | Result |
| GL-II-73 | Imidazobenzodiazepine | Mouse | Elevated Plus Maze | 10 mg/kg | % Time in Open Arms | Significant increase vs. vehicle[6] |
| GL-II-74 | Imidazobenzodiazepine | Mouse | Elevated Plus Maze | 10 mg/kg | % Time in Open Arms | Significant increase vs. vehicle[6] |
| PBDT 13 | Pyrrolo[2][7]benzodiazepine | Mouse | Elevated Plus Maze | Not specified | % Time in Open Arms | Significant increase , comparable to diazepam[8] |
| VBZ102 | 2,3-Benzodiazepine | Mouse | Light-Dark Box | 1.0 mg/kg (p.o.) | Time in light compartment | Significant increase vs. vehicle[9] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity [6]
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animal Model: Mice are commonly used for this behavioral test.
-
Acclimatization: Animals are allowed to acclimate to the testing room before the experiment.
-
Drug Administration: Test compounds (e.g., GL-II-73, GL-II-74) or a vehicle control are administered intraperitoneally (i.p.) at specified doses.
-
Testing: After a set pre-treatment time, each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a defined period (e.g., 5 minutes).
-
Data Collection: The time spent in the open and closed arms, as well as the number of entries into each arm, are recorded using video tracking software.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathways in CNS Activity
The CNS effects of benzodiazepine-like compounds are primarily mediated through the positive allosteric modulation of GABA-A receptors. Binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the inhibitory effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability.
References
- 1. Reengineered tricyclic anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]
- 6. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Pharmacokinetic Profiling of Dibenzoxazepine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic profiles of key dibenzoxazepine derivatives used in research and clinical practice. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development projects. The data presented is compiled from various preclinical and clinical studies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of four prominent dibenzoxazepine derivatives—Loxapine, Clozapine, Asenapine, and Olanzapine—are summarized in the table below. These values represent a compilation of data from multiple studies and may vary depending on the specific experimental conditions, including dosage, formulation, and patient population.
| Parameter | Loxapine (Inhaled) | Loxapine (Oral) | Clozapine (Oral) | Asenapine (Sublingual) | Olanzapine (Oral) |
| Bioavailability (F) | High (avoids first-pass metabolism) | Low (extensive first-pass metabolism)[1] | ~50% (subject to first-pass metabolism)[2] | ~35%[3][4][5][6] | ~60-65% (subject to first-pass metabolism)[7] |
| Time to Peak Plasma Concentration (Tmax) | ~2 minutes[8][9] | 1–3 hours[1] | 1.1–3.6 hours[10] | 0.5–1.5 hours[3][4] | ~6 hours[11][12] |
| Peak Plasma Concentration (Cmax) | Dose-dependent (e.g., 69.3 ± 55.0 µg/L for 10 mg)[8] | Variable | Variable | ~4 ng/mL (for 5 mg dose)[3][4] | Dose-dependent |
| Elimination Half-life (t½) | Biphasic: ~5 hours (initial), ~19 hours (terminal)[1] | Biphasic: ~5 hours (initial), ~19 hours (terminal)[1] | 9.1–17.4 hours[10] | ~24 hours[3][4][13] | 21–54 hours (mean of 30 hours)[7][11] |
| Volume of Distribution (Vd) | Widely distributed[14] | Widely distributed[14] | 1.6–7.3 L/kg[10] | ~20–25 L/kg[3][6] | ~1000 L[11] |
| Plasma Protein Binding | Data not readily available | Data not readily available | ~97%[15] | ~95%[3][4][6] | ~93%[11] |
| Primary Metabolism | Hepatic (demethylation and hydroxylation)[16] | Hepatic (extensive first-pass metabolism)[1] | Hepatic (CYP1A2, CYP3A4, CYP2C19)[10] | Hepatic (UGT1A4, CYP1A2)[3][13] | Hepatic (CYP1A2, CYP2D6, glucuronidation)[7][12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies commonly employed in the pharmacokinetic profiling of dibenzoxazepine derivatives.
1. In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are often used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration: The dibenzoxazepine derivative is typically formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage, intravenous injection). A common oral vehicle is 0.5% carboxymethylcellulose in water.
-
Dosing: A single dose (e.g., 5-10 mg/kg) is administered to a group of animals.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate measurement of drug levels in biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution from the plasma concentration-time data.
2. Human Clinical Pharmacokinetic Study
-
Study Design: A single-dose, open-label, crossover or parallel-group study is often conducted in healthy human volunteers.
-
Subjects: A sufficient number of healthy male and female subjects are enrolled after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Drug Administration: A single oral dose of the dibenzoxazepine derivative is administered after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at specified time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Processing and Analysis: Plasma is separated and analyzed using a validated LC-MS/MS method, as described for the rodent studies.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated for each subject. Statistical analyses are performed to summarize the data and assess dose-proportionality if different dose levels are studied.
Visualizations
Metabolic Pathway of Dibenzoxazepine Derivatives
The following diagram illustrates the general metabolic pathways for the discussed dibenzoxazepine derivatives, primarily involving hepatic cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT).
Metabolic pathways of dibenzoxazepine derivatives.
Experimental Workflow for Pharmacokinetic Profiling
This diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Workflow for in vivo pharmacokinetic studies.
References
- 1. Loxapine Monograph for Professionals - Drugs.com [drugs.com]
- 2. Steady-state bioequivalence study of clozapine tablet in schizophrenic patients. [sites.ualberta.ca]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of sublingual asenapine in treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5,11-Dihydrodibenzo[b,e]oxazepine
Essential Procedures for the Safe Disposal of 5,11-Dihydrodibenzo[b,e][1][2]oxazepine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 5,11-Dihydrodibenzo[b,e][1][2]oxazepine, a dibenzoxazepine derivative. Adherence to these procedures will aid in maintaining a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Use safety glasses with side shields or goggles to protect the eyes.
-
Ensure adequate ventilation in the work area. If ventilation is insufficient, use a suitable respirator.
In Case of a Spill:
-
Avoid breathing any dust or vapors.
-
For small spills, carefully sweep up the solid material.
-
Place the collected material into a suitable, labeled container for disposal.[3]
-
Do not allow the chemical to enter sewers or waterways.
**Step-by-Step Disposal Protocol
The disposal of 5,11-Dihydrodibenzo[b,e][1][2]oxazepine should be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Classification:
-
Treat 5,11-Dihydrodibenzo[b,e][1][2]oxazepine as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification based on local and federal regulations. A hazardous waste is generally defined as a material that is ignitable, corrosive, reactive, or toxic.[1]
2. Waste Segregation:
-
Proper segregation is critical to prevent dangerous reactions.
-
Store 5,11-Dihydrodibenzo[b,e][1][2]oxazepine waste separately from other chemical waste streams, such as acids, bases, and oxidizers.[4]
-
Incompatible materials, if mixed, can react violently or release flammable or toxic gases.[4]
3. Waste Containment:
-
Use a designated, compatible, and clearly labeled waste container.[4][5] The original container may be used if it is in good condition.[4]
-
The container must be kept securely closed except when adding waste.[4]
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: 5,11-Dihydrodibenzo[b,e][1][2]oxazepine.[5]
4. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][4]
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat and sources of ignition.[6]
-
Regularly inspect the SAA for any signs of container leakage.[4]
5. Professional Disposal:
-
Do not dispose of 5,11-Dihydrodibenzo[b,e][1][2]oxazepine down the drain or in regular trash.
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[5] The recommended method of disposal is typically incineration at an approved facility.[7]
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative limits apply to storage in Satellite Accumulation Areas.
| Parameter | Limit | Regulatory Note |
| Maximum Hazardous Waste Volume | 55 gallons | Per Satellite Accumulation Area.[1] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Per Satellite Accumulation Area.[1] |
| Time to Removal After Container is Full | Within 3 calendar days | For both hazardous and acutely toxic waste.[1][4] |
| Maximum Storage Time for Partially Filled Containers | Up to 1 year | In a properly managed Satellite Accumulation Area.[4] |
Note: While 5,11-Dihydrodibenzo[b,e][1][2]oxazepine is not explicitly P-listed, it is prudent to handle it with a high degree of caution and minimize accumulated quantities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5,11-Dihydrodibenzo[b,e][1][2]oxazepine.
Caption: Disposal workflow for 5,11-Dihydrodibenzo[b,e][1][2]oxazepine.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. youtube.com [youtube.com]
- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. camberpharma.com [camberpharma.com]
Navigating the Safe Handling of 5,11-Dihydrodibenzo[b,e]oxazepine: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5,11-Dihydrodibenzo[b,e]oxazepine (CAS No. 3433-74-7). Due to a lack of comprehensive hazard data for this specific compound, a precautionary approach is imperative. The following procedures are based on general best practices for handling potentially hazardous research chemicals and data from structurally similar compounds.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 3433-74-7 | |
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | Colorless crystalline solid | |
| Synonyms | 6,11-dihydrobenzo[c]benzoxazepine |
Hazard Assessment and Personal Protective Equipment (PPE)
The specific hazards of 5,11-Dihydrodibenzo[b,e]oxazepine have not been fully characterized. However, a structurally related compound, Dibenz(b,f)(1,4)oxazepine (CR gas), is a potent lachrymatory agent (causes tearing), a suspected carcinogen, and can be lethal in large quantities. Therefore, stringent safety measures are required.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust. | Prevents inhalation of airborne particles. |
Operational Plans: Step-by-Step Handling and Storage Protocols
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 5,11-Dihydrodibenzo[b,e]oxazepine.
Detailed Procedural Steps:
-
Preparation :
-
Thoroughly review this safety guide and any available Safety Data Sheets (SDS) for related compounds.
-
Ensure all required PPE is available and in good condition.
-
Designate a specific, clean, and uncluttered area for handling the compound, preferably within a chemical fume hood.
-
-
Handling :
-
Always work in a well-ventilated area to minimize inhalation exposure.
-
Handle the solid material carefully to avoid the generation of dust.
-
Weigh and transfer the chemical with care, using appropriate tools.
-
-
Storage :
-
Store 5,11-Dihydrodibenzo[b,e]oxazepine in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from sources of ignition and incompatible materials.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of solid material, carefully sweep it up and place it into a suitable, sealed container for disposal. Avoid generating dust. |
| Large Spill | For larger spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup. |
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All waste containing this compound should be treated as hazardous.
Disposal Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
